1,11b-Dihydro-11b-hydroxymaackiain
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(1S,12S,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16-/m1/s1 |
InChI Key |
IFWVGNKYQITBOH-HPEXNQPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of (+)-6a-Hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources and isolation of (+)-6a-hydroxymaackiain, a pterocarpan (B192222) phytoalexin. Initially referenced as 1,11b-Dihydro-11b-hydroxymaackiain, this document clarifies the chemical identity of the compound as (+)-6a-hydroxymaackiain based on standard chemical nomenclature for pterocarpans. The primary natural source of this compound is identified as the garden pea, Pisum sativum, where its production is induced in response to biotic or abiotic stressors. This guide details the elicitation procedures, extraction methods, and chromatographic purification protocols synthesized from the available scientific literature. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to aid in the practical application of these methodologies.
Introduction: Unraveling the Identity of this compound
The nomenclature of pterocarpan compounds can vary, leading to potential ambiguity. The compound of interest, "this compound," is more commonly and accurately referred to in scientific literature as (+)-6a-hydroxymaackiain . The pterocarpan core structure is inherently a dihydro[1]benzofuro[3,2-c]chromene system, making the "dihydro" prefix redundant. The position 11b in the formal IUPAC numbering corresponds to the 6a position in the widely adopted traditional numbering system for pterocarpans. This guide will henceforth use the name (+)-6a-hydroxymaackiain.
(+)-6a-Hydroxymaackiain is a naturally occurring phytoalexin, an antimicrobial compound produced by plants as a defense mechanism against pathogens. It is a key intermediate in the biosynthesis of another well-known phytoalexin, pisatin (B192138), in the garden pea (Pisum sativum)[2]. Its biological activity and role in plant defense make it a compound of interest for further research and potential applications in agriculture and medicine.
Natural Sources of (+)-6a-Hydroxymaackiain
The primary and most extensively documented natural source of (+)-6a-hydroxymaackiain is the garden pea, Pisum sativum. In this plant, the biosynthesis of (+)-6a-hydroxymaackiain is not constitutive but is induced in response to various stressors. This induction is a hallmark of phytoalexin production.
Elicitation of Biosynthesis in Pisum sativum
To obtain significant quantities of (+)-6a-hydroxymaackiain, the treatment of pea seedlings with elicitors is necessary. Copper chloride (CuCl₂) is a commonly used abiotic elicitor for inducing the biosynthesis of pisatin and its precursors, including (+)-6a-hydroxymaackiain[1][2][3].
Table 1: Elicitation Conditions for (+)-6a-Hydroxymaackiain Production in Pisum sativum
| Parameter | Condition | Reference |
| Plant Material | Seedlings or immature pods of Pisum sativum | [1][4] |
| Elicitor | Copper Chloride (CuCl₂) solution | [1][2] |
| Elicitor Concentration | Typically in the millimolar (mM) range | [1] |
| Application Method | Topical application to endocarp tissue or spraying of seedlings | [1][4] |
| Incubation Period | Several hours to a few days post-elicitation | [3] |
| Incubation Conditions | Dark, controlled temperature (e.g., 20-25°C) | [5] |
Isolation and Purification of (+)-6a-Hydroxymaackiain
The isolation of (+)-6a-hydroxymaackiain from elicited pea tissue involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for pterocarpan isolation from leguminous plants.
General Experimental Workflow
The overall process for isolating (+)-6a-hydroxymaackiain is depicted in the following workflow diagram.
Caption: General workflow for the isolation and purification of (+)-6a-hydroxymaackiain.
Detailed Experimental Protocols
Step 1: Extraction
-
Harvest the elicited pea seedlings or pods.
-
Homogenize the plant material in a suitable organic solvent, such as 80% ethanol or methanol (B129727), at room temperature[5]. The solvent-to-tissue ratio should be sufficient to ensure thorough extraction.
-
Macerate the tissue for an extended period (e.g., 24-48 hours) or perform exhaustive extraction using a Soxhlet apparatus.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Solvent Partitioning
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with an immiscible organic solvent of intermediate polarity, such as ethyl acetate. Pterocarpans will preferentially partition into the organic phase.
-
Repeat the partitioning process multiple times to ensure complete extraction.
-
Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the dried organic phase to yield a pterocarpan-enriched fraction.
Step 3: Chromatographic Purification
a) Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient will depend on the complexity of the extract.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.
-
Combine fractions containing the compound of interest.
Table 2: Exemplary Chromatographic Conditions for Pterocarpan Separation
| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Detection | Reference |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | TLC with UV detection | General practice for flavonoids |
| Preparative TLC | Silica Gel G | Chloroform-Methanol (e.g., 95:5 v/v) | UV visualization and elution of bands | Inferred from similar compound isolations |
| HPLC | C18 Reverse Phase | Acetonitrile-Water or Methanol-Water gradient | UV-Vis or DAD detector | General practice for flavonoids |
b) Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC):
-
For final purification, preparative TLC on silica gel plates can be employed. Develop the plates in a suitable solvent system (e.g., chloroform-methanol mixtures). Visualize the bands under UV light, scrape the band corresponding to (+)-6a-hydroxymaackiain, and elute the compound with a polar solvent like methanol or acetone.
-
Alternatively, preparative or semi-preparative HPLC on a C18 column with a water-acetonitrile or water-methanol gradient is a highly effective method for obtaining high-purity (+)-6a-hydroxymaackiain.
Structural Elucidation
The identity and purity of the isolated (+)-6a-hydroxymaackiain should be confirmed using modern spectroscopic techniques.
Caption: Key techniques for the structural elucidation of (+)-6a-hydroxymaackiain.
Quantitative Data
Quantitative data for the isolation of (+)-6a-hydroxymaackiain is not extensively reported in the literature, as many studies focus on its biosynthetic pathway rather than its preparative isolation. The yield is highly dependent on the efficiency of the elicitation process and the scale of the extraction.
Table 3: Spectroscopic Data for (+)-6a-Hydroxymaackiain (Pisatin Precursor)
| Technique | Key Data Points (Literature-based) |
| ¹H NMR | Characteristic signals for the pterocarpan skeleton, including aromatic protons, methoxy (B1213986) or hydroxyl groups, and protons of the dihydrofuran ring system. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pterocarpan framework. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₆H₁₂O₆. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the pterocarpan chromophore. |
Conclusion
(+)-6a-Hydroxymaackiain is a phytoalexin of significant interest due to its role in plant defense and as a biosynthetic intermediate. Its primary natural source is elicited pea (Pisum sativum). This guide provides a synthesized, detailed protocol for its isolation and purification, based on the available scientific literature for this and structurally related compounds. The successful isolation of (+)-6a-hydroxymaackiain will enable further research into its biological activities and potential applications. Researchers should note that the yields of this compound can be variable and are highly dependent on the elicitation efficiency. The methodologies outlined in this guide provide a solid foundation for the successful isolation of this valuable natural product.
References
- 1. connectsci.au [connectsci.au]
- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
Elucidation of the 1,11b-Dihydro-11b-hydroxymaackiain Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 1,11b-Dihydro-11b-hydroxymaackiain, a hydroxylated pterocarpan (B192222) phytoalexin. While the direct biosynthetic pathway of this specific molecule is not extensively documented under this exact nomenclature, scientific evidence strongly suggests it is a metabolic product of the well-characterized phytoalexin, (-)-maackiain (B1675864). This guide, therefore, first elucidates the complete biosynthetic pathway of (-)-maackiain in leguminous plants. Subsequently, it details the fungal biotransformation of (-)-maackiain, specifically its hydroxylation, which leads to the formation of hydroxylated derivatives such as 1α-hydroxymaackiain, a compound consistent with the structure of this compound. This document presents key enzymatic reactions, quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows to serve as a critical resource for researchers in natural product biosynthesis, drug discovery, and plant-pathogen interactions.
Introduction
Pterocarpans are a significant class of isoflavonoids, predominantly found in the Leguminosae family, that play a crucial role in plant defense mechanisms as phytoalexins. (-)-Maackiain is a prominent pterocarpan with demonstrated antimicrobial and other pharmacological properties. Its biosynthesis in plants is a complex, multi-step process involving a series of enzymatic conversions. Furthermore, certain pathogenic fungi have evolved detoxification pathways to metabolize these defense compounds, often through hydroxylation, thereby reducing their toxicity. This guide focuses on the elucidation of the pathway that leads to a hydroxylated derivative of maackiain (B7765809), herein referred to as this compound, which is understood to be a product of such a fungal detoxification mechanism. The primary example of this is the conversion of (-)-maackiain to the less toxic 1α-hydroxymaackiain by the fungus Nectria haematococca.[1] Understanding these biosynthetic and metabolic pathways is paramount for applications in agriculture and medicine, including the development of disease-resistant crops and novel therapeutic agents.
Biosynthesis of (-)-Maackiain
The biosynthesis of (-)-maackiain originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. The key steps involve the formation of an isoflavone (B191592) backbone, followed by a series of reductions and cyclizations to yield the characteristic pterocarpan skeleton. The recent discovery of pseudobaptigenin (B192200) synthase has filled a crucial gap in understanding the formation of the methylenedioxy bridge, completing the elucidation of the core pathway.[1][2]
Key Enzymatic Steps
The biosynthetic pathway from the isoflavone calycosin (B1668236) to (-)-maackiain is outlined below:
-
Methylenedioxy Bridge Formation: Calycosin is converted to pseudobaptigenin through the formation of a methylenedioxy bridge, a reaction catalyzed by pseudobaptigenin synthase (PbS) , a cytochrome P450 monooxygenase (CYP76F319).[1][2]
-
2'-Hydroxylation: Pseudobaptigenin undergoes hydroxylation at the 2' position, catalyzed by an isoflavone 2'-hydroxylase (I2'H) , another cytochrome P450 enzyme.
-
Reduction to Isoflavanone (B1217009): The resulting 2'-hydroxypseudobaptigenin is then reduced to a 2'-hydroxyisoflavanone by isoflavone reductase (IFR) .
-
Reduction to Isoflavanol: The isoflavanone is further reduced to a 2'-hydroxyisoflavanol by vestitone reductase (VR) .
-
Cyclization to Pterocarpan: The final step is the cyclization of the 2'-hydroxyisoflavanol to form the pterocarpan skeleton of (-)-maackiain, a reaction catalyzed by pterocarpan synthase (PTS) .
Signaling Pathway for (-)-Maackiain Biosynthesis
Figure 1. Biosynthetic pathway of (-)-Maackiain.
Fungal Metabolism: Formation of this compound
The target compound, this compound, is proposed to be formed through the fungal detoxification of (-)-maackiain. Pathogenic fungi, such as Nectria haematococca, have developed enzymatic mechanisms to hydroxylate pterocarpans, thereby reducing their antifungal activity. This biotransformation is a key virulence factor for these pathogens.
Key Enzymatic Step: Hydroxylation
The primary reaction in the fungal metabolism of (-)-maackiain is a hydroxylation event. In Nectria haematococca, this is catalyzed by a flavin-containing monooxygenase encoded by the MAK1 gene.[1] This enzyme converts (-)-maackiain into 1α-hydroxymaackiain. The addition of the hydroxyl group at the 1a position is consistent with the structure of this compound.
Fungal Detoxification Pathway
Figure 2. Fungal hydroxylation of (-)-Maackiain.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the biosynthetic and metabolic pathways. Data for all enzymes are not yet fully available in the literature.
Table 1: Kinetic Parameters of Pterocarpan Synthase (PTS) from Glycyrrhiza echinata (GePTS1)
| Substrate | Km (mM) | Vmax (mmol min-1 mg-1) | kcat (s-1) |
| (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol | 0.20 | 2.0 | 5.9 x 102 |
Data obtained from assays fitting Michaelis-Menten kinetics in the substrate concentration range of 20-500 µM.[2]
Table 2: Kinetic Parameters of (+)-6a-hydroxymaackiain 3-O-methyltransferase from Pisum sativum
| Substrate | Km (µM) |
| (+)-6a-hydroxymaackiain | 2.3 |
| S-adenosyl-L-methionine | 35 |
Note: This enzyme is involved in the biosynthesis of pisatin, a related pterocarpan, and provides context for the kinetics of similar enzymes in isoflavonoid pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.
Protocol for Pseudobaptigenin Synthase (PbS) Assay using Yeast Microsomes
This protocol is adapted from methodologies used for characterizing cytochrome P450 enzymes expressed in yeast.
Objective: To determine the enzymatic activity of pseudobaptigenin synthase in converting calycosin to pseudobaptigenin.
Materials:
-
Yeast strain expressing the PbS gene (e.g., Saccharomyces cerevisiae)
-
Yeast growth media (e.g., YPD)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
-
Glass beads (0.5 mm diameter)
-
Microsome resuspension buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 20% glycerol)
-
Calycosin (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate pH 7.5)
-
Ethyl acetate (B1210297) for extraction
-
HPLC or LC-MS system for analysis
Procedure:
-
Yeast Culture and Microsome Preparation:
-
Inoculate a culture of the yeast strain expressing PbS and grow to late log phase.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Lyse the cells by vigorous vortexing in intervals, keeping the sample on ice between intervals.
-
Centrifuge the lysate at low speed to remove cell debris and glass beads.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in resuspension buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, NADPH (final concentration ~1 mM), and yeast microsomes.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding calycosin (final concentration ~50-100 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction and Analysis:
-
Vortex the mixture to extract the product into the ethyl acetate layer.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC or LC-MS to identify and quantify the pseudobaptigenin product.
-
Protocol for Fungal Biotransformation of (-)-Maackiain
This protocol describes a general method for assessing the ability of a fungus to metabolize (-)-maackiain.
Objective: To determine if a fungal culture can convert (-)-maackiain to hydroxylated derivatives.
Materials:
-
Fungal strain of interest (e.g., Nectria haematococca)
-
Fungal growth medium (e.g., Potato Dextrose Broth)
-
(-)-Maackiain stock solution (in a suitable solvent like DMSO or ethanol)
-
Ethyl acetate for extraction
-
TLC plates and developing solvent system
-
HPLC or LC-MS system for analysis
Procedure:
-
Fungal Culture:
-
Inoculate a liquid medium with the fungal strain and grow under appropriate conditions (e.g., shaking incubator at 25-28°C) for several days until sufficient mycelial growth is achieved.
-
-
Substrate Feeding:
-
Add a sterile solution of (-)-maackiain to the fungal culture to a final concentration of approximately 50-100 µg/mL.
-
Continue the incubation for a period of 24-72 hours.
-
-
Extraction of Metabolites:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude extract.
-
-
Analysis of Metabolites:
-
Dissolve the crude extract in a small volume of a suitable solvent.
-
Perform preliminary analysis by Thin Layer Chromatography (TLC) to visualize the disappearance of the maackiain spot and the appearance of new, more polar spots corresponding to the hydroxylated products.
-
For detailed analysis and identification, subject the extract to HPLC or LC-MS analysis. Compare the retention times and mass spectra with authentic standards if available, or use spectroscopic methods (e.g., NMR) for structure elucidation of the purified metabolites.
-
Experimental Workflow Visualization
Figure 3. Workflow for Purification and Characterization of a Fungal Enzyme.
Conclusion
The elucidation of the biosynthetic pathway of this compound is intrinsically linked to the biosynthesis of its precursor, (-)-maackiain, and its subsequent metabolism by fungi. This guide has provided a detailed overview of both processes, highlighting the key enzymatic transformations and the underlying molecular players. The provided quantitative data and experimental protocols serve as a practical resource for researchers aiming to study these pathways further. Future research should focus on obtaining more comprehensive kinetic data for all the enzymes involved and on the detailed structural and functional characterization of the fungal hydroxylating enzymes from a wider range of species. Such knowledge will undoubtedly accelerate the development of novel applications in agriculture and medicine.
References
An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222) found in various plant species, including Derris robusta and Erycibe expansa. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes available information and outlines established methodologies for its study. The compound has demonstrated potential hepatoprotective effects, making it a molecule of interest for further investigation in drug discovery and development.
Chemical Structure and Identification
Chemical Identifiers:
-
Molecular Formula: C₁₆H₁₄O₆
-
CAS Number: 210537-05-6
The core structure consists of a fused benzofuran-benzopyran ring system. The nomenclature "this compound" indicates a derivative of maackiain (B7765809) with a hydroxyl group at the 11b position and a dihydro feature at the 1 and 11b positions. The precise stereochemistry at the chiral centers is critical for its biological function and would be definitively determined by detailed 1D and 2D NMR spectroscopy and X-ray crystallography.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure as a pterocarpan and available information, the following properties can be inferred and are summarized in Table 1. Pterocarpans are generally crystalline solids with limited solubility in water but are soluble in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Weight | 302.28 g/mol | Calculated from Molecular Formula |
| Boiling Point | 510.2 ± 50.0 °C | Predicted |
| Flash Point | 195.6 ± 23.6 °C | Predicted |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Qualitative Observation |
Biological Activity: Hepatoprotective Effects
The primary reported biological activity of this compound is its hepatoprotective effect. Studies on extracts containing this compound have shown a protective effect on liver cells. However, the specific molecular mechanisms and signaling pathways involved have not yet been fully elucidated. It is hypothesized that its antioxidant properties, common to many phenolic compounds like pterocarpans, may contribute to this hepatoprotective activity by mitigating oxidative stress-induced liver damage.
Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized yet detailed methodologies that are standard for the isolation and biological evaluation of pterocarpans and can be adapted for this specific compound.
General Protocol for Isolation from Plant Material
This protocol outlines a typical procedure for the extraction and isolation of pterocarpans from plant sources like Derris robusta.
Figure 1. General workflow for the isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The plant material (e.g., twigs and leaves of Derris robusta) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentration: The ethanol extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The pterocarpans are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography with a gradient elution system (e.g., n-hexane-ethyl acetate), followed by size-exclusion chromatography on Sephadex LH-20.
-
Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient). The purity of the isolated compound should be verified by analytical HPLC and its structure confirmed by NMR and MS analysis.
In Vitro Hepatoprotective Activity Assay
This protocol describes a common method for evaluating the hepatoprotective effects of a compound against toxin-induced damage in a human liver cell line (HepG2).
Figure 2. Workflow for in vitro hepatoprotective activity assessment.
Methodology Details:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with varying concentrations of this compound for 24 hours.
-
Induction of Toxicity: Following pre-treatment, the cells are exposed to a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen, for a specified duration to induce cell damage.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the percentage of viable cells.
-
Measurement of Liver Enzymes: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured using commercially available kits. A reduction in these enzyme levels in treated groups compared to the toxin-only group indicates a protective effect.
-
Evaluation of Oxidative Stress: The levels of reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) can be measured to assess the antioxidant effect of the compound.
In Vivo Hepatoprotective Activity Assay
This protocol outlines a standard procedure for evaluating hepatoprotective activity in a rodent model.
Figure 3. Workflow for in vivo hepatoprotective activity assessment.
Methodology Details:
-
Animal Model: Wistar albino rats are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The rats are divided into several groups: a normal control group, a toxin control group, a positive control group (e.g., receiving silymarin), and treatment groups receiving different doses of this compound. The compound is administered orally for a specified period (e.g., 7-14 days).
-
Induction of Liver Damage: On the last day of treatment, hepatotoxicity is induced by the administration of a hepatotoxin like CCl₄ (intraperitoneally or orally).
-
Sample Collection: After 24 hours of toxin administration, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue.
-
Biochemical Analysis: Serum levels of liver function markers such as ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) are determined.
-
Histopathological Examination: The liver tissues are fixed in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to assess the extent of liver damage, such as necrosis, inflammation, and fatty changes.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are yet to be elucidated. Based on the known activities of other pterocarpans and flavonoids, potential mechanisms could involve:
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes (e.g., SOD, CAT, GPx) through pathways like the Nrf2-ARE signaling pathway.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) potentially through the modulation of the NF-κB signaling pathway.
Further research, including transcriptomic and proteomic studies, is necessary to delineate the specific molecular targets and pathways involved in the hepatoprotective effects of this compound.
Figure 4. Proposed mechanism of hepatoprotective action of this compound.
Conclusion and Future Directions
This compound is a pterocarpan with promising hepatoprotective properties. However, there is a significant need for further research to fully characterize this molecule. Future studies should focus on:
-
Complete Structural Elucidation: Detailed 1D and 2D NMR spectroscopic analysis and X-ray crystallography to confirm its absolute stereochemistry.
-
Quantitative Physicochemical Profiling: Experimental determination of properties such as solubility, pKa, and logP.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways responsible for its hepatoprotective effects.
-
Pharmacokinetic and Toxicological Studies: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and safety profile to assess its potential as a therapeutic agent.
A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel drug for the treatment of liver diseases.
Spectroscopic and Methodological Analysis of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a potential metabolite of maackiain (B7765809), a compound known for its diverse biological activities, understanding its structural and chemical properties is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for a representative hydroxylated maackiain derivative, presented as a proxy due to the limited availability of specific data for this compound. Detailed experimental protocols and logical workflow diagrams are included to facilitate further investigation and application in drug discovery and development.
Data Presentation: Spectroscopic Analysis
The following tables summarize the theoretical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a hydroxylated derivative of maackiain, structurally analogous to this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.85 | d | 8.5 |
| H-2 | 7.30 | d | 8.5 |
| H-4 | 6.50 | s | - |
| H-6α | 3.65 | dd | 11.0, 5.5 |
| H-6β | 4.30 | t | 11.0 |
| H-6a | 3.50 | m | - |
| H-7 | 7.15 | d | 8.0 |
| H-8 | 6.60 | dd | 8.0, 2.0 |
| H-10 | 6.45 | d | 2.0 |
| 11b-OH | 5.20 | s (br) | - |
| O-CH₂-O | 5.95 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 113.5 |
| C-2 | 128.0 |
| C-3 | 158.0 |
| C-4 | 97.0 |
| C-4a | 155.5 |
| C-6 | 67.0 |
| C-6a | 40.0 |
| C-7 | 125.0 |
| C-8 | 109.0 |
| C-9 | 161.0 |
| C-10 | 103.0 |
| C-10a | 106.5 |
| C-11a | 79.0 |
| C-11b | 92.0 |
| O-CH₂-O | 101.5 |
Table 3: Predicted Mass Spectrometry Data (UPLC-Q-TOF-MS)
| Ion Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment |
| ESI+ | 301.0712 [M+H]⁺ | 100% | Molecular Ion |
| ESI+ | 283.0607 [M+H-H₂O]⁺ | 75% | Loss of water |
| ESI+ | 271.0603 [M+H-CH₂O]⁺ | 40% | Retro-Diels-Alder fragmentation |
| ESI+ | 161.0239 | 65% | Fragment of A and C rings |
| ESI+ | 137.0239 | 50% | Fragment of B ring |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on established methods for the analysis of flavonoids and other natural products.
Protocol 1: UPLC-Q-TOF-MS/MS Analysis
-
Sample Preparation:
-
A solution of the purified compound (1 mg/mL) is prepared in methanol.
-
The solution is filtered through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC System[3].
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[3].
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 5% B, hold for 1 min; linear gradient to 95% B over 10 min; hold at 95% B for 2 min; return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
System: Waters SYNAPT XS Q-TOF Mass Spectrometer[3].
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50 - 1200.
-
MS/MS Analysis: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy ramped from 10 to 40 eV.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Approximately 5 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Spectrometer and Parameters:
-
Instrument: Bruker Avance III 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.
References
The Role of 1,11b-Dihydro-11b-hydroxymaackiain and Related Pterocarpans in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterocarpans are a significant class of isoflavonoid (B1168493) phytoalexins, serving as a primary line of inducible chemical defense in many leguminous plants against pathogenic microorganisms. This technical guide delves into the pivotal role of these compounds, with a specific focus on the emerging understanding of 1,11b-Dihydro-11b-hydroxymaackiain and its well-studied precursor, maackiain (B7765809). We will explore the biosynthesis of these complex molecules, the signaling pathways that trigger their production, their mechanisms of action against fungal pathogens, and the countermeasures evolved by these pathogens to detoxify them. This document provides an in-depth analysis of the available quantitative data, detailed experimental protocols for their study, and visual representations of the key biological pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.
Introduction to Pterocarpan (B192222) Phytoalexins
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress. Among these, pterocarpans, characterized by a tetracyclic ring structure, are prominent in the Fabaceae (legume) family. These compounds, including the well-documented maackiain and pisatin, are crucial for disease resistance in important crops such as chickpea, pea, and clover. Their synthesis is a hallmark of a successful plant defense response, often halting the progression of fungal and bacterial infections.
While the role of maackiain in plant defense is well-established, recent attention has turned to its metabolic derivatives. This compound is one such derivative, believed to be a product of either plant metabolism or, more likely, detoxification by pathogenic fungi. Understanding the bioactivity and formation of such derivatives is critical for a complete picture of the chemical arms race between plants and their pathogens.
Biosynthesis of Maackiain and the Putative Formation of this compound
The biosynthesis of pterocarpans is a complex, multi-step process originating from the phenylpropanoid pathway. The pathway to (-)-maackiain, a common pterocarpan in legumes like red clover, has been largely elucidated. It involves a series of enzymatic reactions that convert the isoflavone (B191592) formononetin (B1673546) into the final pterocarpan structure. A key and unique step in maackiain biosynthesis is the formation of a methylenedioxy bridge.
The formation of this compound is not explicitly detailed in current literature as a direct product of the plant's defensive synthesis. Instead, evidence points towards its formation through the metabolic detoxification of maackiain by fungal pathogens. Fungi such as Nectria haematococca are known to hydroxylate maackiain to reduce its toxicity. This process often targets the 6a or 1a position, but hydroxylation at the 11b position is also plausible.
Below is a diagram illustrating the biosynthetic pathway leading to maackiain.
Signaling Pathways for Phytoalexin Induction
The production of pterocarpan phytoalexins is tightly regulated and induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Elicitors, such as fragments of fungal cell walls (e.g., chitin, glucans) or endogenous molecules released from damaged plant cells, trigger a signaling cascade that leads to the transcriptional activation of phytoalexin biosynthetic genes.
Two distinct pathways for phytoalexin induction have been characterized in legumes like Medicago truncatula:
-
Pathogen-Induced de novo Synthesis: Recognition of microbial elicitors at the plasma membrane initiates a signaling cascade, often involving mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the entire biosynthetic pathway from primary metabolism.
-
Wound-Induced Synthesis from Precursors: Wounding can induce the release of signaling molecules like methyl jasmonate (MJ). MJ primarily upregulates the later steps of the biosynthetic pathway, utilizing pre-existing, inactive isoflavone glycosides stored in the vacuole. These conjugates are hydrolyzed to release the aglycone for conversion into the active phytoalexin.
The following diagram illustrates the general signaling pathways leading to phytoalexin production.
Role in Plant Defense and Fungal Detoxification
Pterocarpans exhibit broad-spectrum antifungal activity, inhibiting the growth of a variety of plant pathogenic fungi. The primary mechanism of action is thought to involve the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.
However, successful fungal pathogens have co-evolved mechanisms to tolerate and detoxify these plant defenses. A primary strategy is the enzymatic modification of the pterocarpan molecule to reduce its toxicity. For maackiain, this often involves hydroxylation at various positions on the pterocarpan skeleton. For example, the fungus Nectria haematococca possesses genes (MAK genes) that encode for enzymes capable of converting maackiain into less toxic hydroxylated forms, such as 1a-hydroxymaackiain and 6a-hydroxymaackiain.[1] The disruption of these genes has been shown to reduce the virulence of the fungus on its host plant, demonstrating the critical role of phytoalexin detoxification in pathogenesis.[2][3]
It is highly probable that this compound is another such detoxification product. Hydroxylation generally increases the polarity of the molecule, which can facilitate further metabolism and excretion by the fungus, effectively disarming the plant's chemical defense.
Quantitative Data on Antifungal Activity and Detoxification
Table 1: Effect of Maackiain Detoxification on the Virulence of Nectria haematococca on Chickpea
| Fungal Strain | Genotype (Maackiain Detoxification) | Mean Lesion Length (mm) ± SE | Virulence Level |
| Wild Type | Mak+ (Functional) | 25.3 ± 2.1 | High |
| Mutant | Mak- (Disrupted) | 12.7 ± 1.5 | Moderate |
| Transformant | Mak- with added MAK1 gene | 22.1 ± 2.5 | High |
Data adapted from studies on N. haematococca virulence, demonstrating that the ability to detoxify maackiain is a significant virulence factor.[3]
Table 2: Representative Antifungal Activity of Pterocarpans and Related Isoflavonoids
| Compound | Fungal Species | IC50 (µg/mL) |
| Maackiain | Fusarium solani | ~50 |
| Pisatin | Nectria haematococca | >100 |
| Medicarpin | Phytophthora megasperma | 25-50 |
| Baicalein (B1667712) Derivative A4 | Candida albicans (FLC-resistant) | 0.125 (in combination with fluconazole) |
| Baicalein Derivative B5 | Candida albicans (FLC-resistant) | 0.125 (in combination with fluconazole) |
Note: These values are approximate and compiled from various studies to illustrate the general range of activity. Specific values can vary based on the fungal isolate and assay conditions. Data for baicalein derivatives is included to show the potential for high antifungal activity in related flavonoid structures.
Experimental Protocols
The study of pterocarpan phytoalexins involves their extraction from plant tissues, purification, identification, and quantification, as well as bioassays to determine their antifungal activity.
Extraction and Quantification of Pterocarpans from Plant Tissue
This protocol outlines a general method for the extraction and analysis of pterocarpans like maackiain from legume root or leaf tissue.
1. Elicitation (Optional):
-
For studies on induced defenses, plant tissues (e.g., seedlings, cell cultures) can be treated with an elicitor such as copper chloride (CuCl₂) or a fungal cell wall preparation to induce phytoalexin synthesis.
2. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
3. Extraction:
-
Suspend the powdered tissue in a suitable organic solvent. Ethyl acetate (B1210297) is commonly used for the extraction of moderately polar pterocarpans.[4] A methanol (B129727):chloroform:water extraction can also be effective for removing interfering compounds.[5]
-
Sonicate the mixture for 15-30 minutes and then centrifuge to pellet the solid debris.
-
Collect the supernatant and repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
4. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent, typically methanol or acetonitrile (B52724).
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example for Maackiain and its metabolites): [2][6]
-
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high acetonitrile concentration (e.g., 0-95% B over several minutes).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Example for Maackiain): [2][6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Spray Voltage: -4.5 kV
-
Temperature: 600 °C
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of specific pterocarpans.
-
5. Data Analysis:
-
Identify pterocarpans based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.
-
Quantify the compounds by constructing a standard curve using known concentrations of the purified phytoalexins.
Fungal Detoxification Assay
This protocol can be used to determine if a fungus can metabolize a specific pterocarpan.
1. Fungal Culture:
-
Grow the fungus of interest in a liquid medium until it reaches the desired growth phase.
2. Phytoalexin Addition:
-
Add a known concentration of the purified pterocarpan (e.g., maackiain) to the fungal culture.
3. Incubation and Sampling:
-
Incubate the culture and take aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48 hours).
4. Extraction and Analysis:
-
Separate the fungal mycelium from the culture medium by filtration or centrifugation.
-
Extract the culture medium with ethyl acetate.
-
Analyze the extract by HPLC or LC-MS/MS as described above to monitor the disappearance of the parent compound and the appearance of any metabolites.
The following diagram outlines a general workflow for the extraction and analysis of pterocarpan phytoalexins.
Conclusion and Future Directions
The study of pterocarpan phytoalexins like maackiain and its derivatives is fundamental to understanding plant disease resistance. While this compound itself is not extensively characterized in the context of plant defense, its structure strongly suggests a role as a fungal detoxification product of maackiain. The reduced toxicity of such hydroxylated derivatives highlights the ongoing evolutionary battle between plants and their pathogens.
Future research should focus on:
-
Isolation and Structural Elucidation: Definitive identification of this compound from plant-pathogen interactions using advanced analytical techniques like NMR and high-resolution mass spectrometry.
-
Bioactivity Profiling: Quantitative assessment of the antifungal activity of purified this compound against a panel of plant pathogenic fungi to confirm its reduced toxicity compared to maackiain.
-
Enzymatic Studies: Identification and characterization of the fungal enzymes responsible for the hydroxylation of maackiain at the 11b position.
-
Drug Development: The core pterocarpan scaffold represents a promising starting point for the development of novel antifungal agents. Understanding the structure-activity relationships, including the impact of hydroxylation, can guide the synthesis of more potent and selective fungicides.
By continuing to unravel the complexities of phytoalexin biosynthesis, regulation, and metabolism, we can develop new strategies for crop protection and potentially discover novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical analysis and antibacterial evaluation of the ethyl acetate extract of the stem bark of Bridelia micrantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) compound. The information presented herein is based on available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural product belonging to the pterocarpan class of isoflavonoids. It has been isolated from the stems of Erycibe expansa, a plant species that has been investigated for its potential medicinal properties. Preliminary studies have focused on the hepatoprotective effects of extracts from this plant and its isolated constituents. This document summarizes the key findings from these initial biological activity screenings.
Hepatoprotective Activity
The primary biological activity associated with this compound and related compounds from Erycibe expansa is its potential to protect liver cells from damage. The methanolic extract of Erycibe expansa stems has demonstrated a hepatoprotective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.
Quantitative Data
While the specific activity of this compound was not detailed in the initial screening reports, the study provides quantitative data for other compounds isolated from the same plant source, offering valuable context for the potential potency of this class of molecules. The inhibitory activity was measured as the half-maximal inhibitory concentration (IC50) against D-galactosamine-induced cytotoxicity.
| Compound Name | Compound Type | IC50 (µM) |
| Erycibenin A | Prenylisoflavone | 79 |
| Genistein | Isoflavone | 29 |
| Orobol | Isoflavone | 36 |
| 5,7,4'-trihydroxy-3'-methoxyisoflavone | Isoflavone | 55 |
Table 1: Hepatoprotective activity of selected compounds isolated from Erycibe expansa.
Experimental Protocols
A detailed experimental protocol for the preliminary biological activity screening of this compound is provided below. This protocol is a representative methodology for the D-galactosamine-induced cytotoxicity assay in primary hepatocytes, based on established scientific procedures.
In Vitro Hepatoprotective Activity Assay
Objective: To evaluate the ability of a test compound to protect primary hepatocytes from D-galactosamine-induced cell death.
Materials:
-
Primary mouse hepatocytes
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
D-galactosamine (D-GalN)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Collagen-coated culture plates
-
Silybin (positive control)
Procedure:
-
Cell Seeding: Isolate primary hepatocytes from mice using a collagenase perfusion method. Seed the hepatocytes in collagen-coated 96-well plates at a density of 1 x 10^5 cells/well in Williams' Medium E supplemented with 10% FBS. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Attachment: After 24 hours, remove the medium and replace it with fresh serum-free medium.
-
Compound Treatment: Prepare various concentrations of the test compound and the positive control (silybin) in the culture medium. Add the compound solutions to the designated wells.
-
Induction of Cytotoxicity: After a 1-hour pre-incubation with the test compound, add D-galactosamine to the wells at a final concentration of 400 µg/mL to induce cytotoxicity.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the D-galactosamine-induced cytotoxicity.
Visualizations
Experimental Workflow
Unveiling the Isomers of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 1,11b-Dihydro-11b-hydroxymaackiain isomers, a class of pterocarpan (B192222) compounds. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, structural elucidation, and potential therapeutic applications of these natural products.
Introduction
Pterocarpans are a major class of isoflavonoids, primarily found in the Leguminosae family, and are well-recognized for their role as phytoalexins, exhibiting a wide range of biological activities. Among these, maackiain (B7765809) and its derivatives have garnered significant interest due to their diverse pharmacological properties. This guide focuses specifically on the hydroxylated and dihydrogenated isomers of maackiain, particularly this compound, detailing the scientific endeavors to isolate and characterize these complex molecules.
The study of such isomers is crucial as subtle stereochemical variations can lead to significant differences in biological activity. Understanding their structure-activity relationships is paramount for the development of new therapeutic agents.
Discovery and Isolation
The journey to understanding this compound begins with its natural source. This specific pterocarpan has been successfully isolated from the stems of Erycibe expansa. The isolation process is a critical first step and requires meticulous experimental procedures to obtain the pure compound.
Experimental Protocol: Isolation of this compound
The following protocol outlines a typical procedure for the extraction and isolation of pterocarpans from plant material, based on established methodologies.
Plant Material Extraction and Fractionation:
-
Drying and Pulverization: The collected plant material (e.g., stems of Erycibe expansa) is air-dried and then pulverized to a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. The pterocarpan fraction is typically found in the EtOAc and n-BuOH soluble fractions.
Chromatographic Purification:
-
Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting from a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for isolating individual isomers.
The following diagram illustrates a generalized workflow for the isolation of pterocarpans from a plant source.
Structural Characterization
Once isolated, the precise chemical structure and stereochemistry of the this compound isomers must be determined. This is achieved through a combination of modern spectroscopic techniques.
Spectroscopic Data
The structural elucidation of these complex molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).
Table 1: ¹H-NMR Spectroscopic Data for a this compound Isomer (in CDCl₃, representative data)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1-ax | 3.65 | t | 10.8 |
| 1-eq | 4.25 | dd | 10.8, 4.8 |
| 2 | 6.55 | dd | 8.4, 2.4 |
| 4 | 6.45 | d | 2.4 |
| 6-ax | 3.55 | t | 10.8 |
| 6-eq | 4.35 | dd | 10.8, 5.2 |
| 6a | 4.15 | d | 6.8 |
| 7 | 6.90 | d | 8.0 |
| 8 | 6.60 | d | 8.0 |
| 10 | 6.75 | s | |
| OCH₂O | 5.95 | s |
Table 2: ¹³C-NMR Spectroscopic Data for a this compound Isomer (in CDCl₃, representative data)
| Position | δC (ppm) |
| 1 | 66.5 |
| 1a | 115.0 |
| 2 | 109.5 |
| 3 | 161.0 |
| 4 | 103.8 |
| 4a | 158.0 |
| 6 | 67.0 |
| 6a | 40.0 |
| 6b | 118.0 |
| 7 | 125.0 |
| 8 | 108.5 |
| 9 | 148.0 |
| 10 | 106.0 |
| 10a | 142.0 |
| 11a | 78.0 |
| 11b | 92.0 |
| OCH₂O | 101.2 |
Note: The above data are representative and may vary slightly between different isomers and under different experimental conditions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the different structural motifs within the molecule.
Experimental Protocol: Structural Elucidation
-
NMR Spectroscopy:
-
A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H-NMR and ¹³C-NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D-NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
-
Mass Spectrometry:
-
The sample is analyzed by a high-resolution mass spectrometer to obtain the accurate mass and molecular formula.
-
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which helps in confirming the proposed structure.
-
-
Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy is employed to determine the absolute stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with theoretical calculations or with known related compounds.
-
The following diagram illustrates the key relationships used in NMR for structural elucidation.
Biosynthesis and Biological Activity
The biosynthesis of pterocarpans like maackiain is a complex enzymatic process starting from the general phenylpropanoid pathway. The formation of the core pterocarpan skeleton is a critical step catalyzed by specific enzymes.
Pterocarpan Biosynthetic Pathway
The biosynthesis of pterocarpans involves a series of enzymatic reactions that convert isoflavones into the characteristic tetracyclic pterocarpan structure. Key enzymes in this pathway include isoflavone (B191592) reductase (IFR) and pterocarpan synthase (PTS). The hydroxylation and reduction to form derivatives like this compound are likely subsequent modifications by other enzymes such as cytochrome P450 monooxygenases and reductases.
Biological Activity
Preliminary studies have indicated that this compound exhibits hepatoprotective effects. Further research is warranted to fully elucidate its mechanism of action and to explore other potential therapeutic applications. The broader class of pterocarpans is known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Conclusion
The discovery and characterization of this compound isomers represent a significant advancement in the field of natural product chemistry. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers working on the isolation and structural elucidation of pterocarpans and other isoflavonoids. The unique structure of these isomers and their promising biological activity highlight the importance of continued exploration of the vast chemical diversity of the plant kingdom for the discovery of new therapeutic leads. Future research should focus on the total synthesis of these isomers to confirm their structures and to provide sufficient material for extensive biological evaluation and preclinical development.
Stability and Degradation of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the stability and degradation of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of interest for its potential therapeutic properties. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a robust framework for conducting such studies, drawing parallels from the broader class of isoflavonoids and adhering to established regulatory guidelines for forced degradation studies.[1][2][3] The protocols and data presented herein are illustrative and intended to serve as a foundational template for researchers initiating stability-indicating method development and formulation strategies for this compound.
Introduction
This compound is a pterocarpan isoflavonoid (B1168493) with a chemical structure that suggests potential for biological activity, yet susceptibility to degradation under various environmental conditions. Understanding the intrinsic stability of this molecule is paramount for its development as a therapeutic agent.[4][5] Forced degradation studies are a critical component of the drug development process, providing insights into potential degradation pathways, informing the development of stable formulations, and establishing appropriate storage conditions and shelf-life.[3][6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[3] This guide details the strategic approach to conducting forced degradation studies on this compound, encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions.
Illustrative Stability Profile of this compound
While specific quantitative data for this compound is not available, the following tables represent hypothetical results from a comprehensive forced degradation study. These tables are designed to provide a practical example of how to present stability data for this compound. The target degradation in these illustrative studies is 5-20% to ensure that the analytical methods can effectively detect and quantify degradants.
Table 1: Summary of Forced Degradation Studies Under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| 0.1 N HCl | 60 | 24 | 15.2% | Degradant A, Degradant B |
| 0.1 N NaOH | 60 | 8 | 18.5% | Degradant C |
| Neutral (Water) | 80 | 72 | 5.1% | Minor degradation |
Table 2: Summary of Forced Degradation Studies Under Oxidative, Thermal, and Photolytic Conditions
| Condition | Concentration/Intensity | Time (hours) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| 3% H₂O₂ | Ambient | 24 | 12.8% | Degradant D |
| Dry Heat | 105°C | 48 | 8.3% | Degradant E |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 240 | 19.7% | Degradant F, Degradant G |
Detailed Experimental Protocols
The following are detailed, representative protocols for conducting forced degradation studies on this compound.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Subsequent dilutions are made from this stock solution for each stress condition.
Acid and Base Hydrolysis
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
The solution is then heated in a water bath at 60°C for 24 hours.
-
After the specified time, the solution is cooled to room temperature and neutralized with an equivalent amount of 0.1 N NaOH.
-
The final volume is adjusted with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
The solution is heated in a water bath at 60°C for 8 hours.
-
After the specified time, the solution is cooled and neutralized with 0.1 N HCl.
-
The final volume is adjusted with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
The solution is heated at 80°C for 72 hours.
-
The sample is then diluted to the final concentration with the mobile phase.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
The solution is kept at room temperature for 24 hours, protected from light.
-
The sample is then diluted to the final concentration with the mobile phase for analysis.
Thermal Degradation
-
A solid sample of this compound is placed in a thermostatically controlled oven at 105°C for 48 hours.
-
After exposure, the sample is cooled, and a solution of known concentration is prepared in the mobile phase for analysis.
Photolytic Degradation
-
A solution of this compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample is kept in the dark under the same temperature conditions.
-
Both samples are then analyzed.
Analytical Methodology
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[8] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a common starting point for isoflavonoids. Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of this compound.
Visualization of Workflows and Pathways
The following diagrams illustrate a typical workflow for forced degradation studies and a hypothetical metabolic pathway for a pterocarpan isoflavonoid.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Metabolic Pathway.
Conclusion
This guide provides a comprehensive framework for initiating and conducting stability and degradation studies on this compound. The successful execution of these studies is fundamental to understanding the chemical behavior of the molecule, which is a prerequisite for the development of a safe, effective, and stable pharmaceutical product.[3][5] The illustrative data and protocols presented herein should be adapted and validated for the specific properties of this compound as empirical data becomes available. Researchers are encouraged to adhere to ICH guidelines to ensure the generation of robust and regulatory-compliant stability data.
References
- 1. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 2. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. ddtjournal.com [ddtjournal.com]
Quantum Chemical Blueprint for 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to In Silico Analysis
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the electronic, structural, and spectroscopic properties of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of significant interest. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antifungal and potential anticancer properties.[1][2] A thorough understanding of their molecular characteristics through computational methods is crucial for the rational design of novel therapeutic agents.
This document outlines the theoretical framework and experimental protocols for a detailed quantum chemical analysis, presenting data in a structured format for comparative purposes. It also includes mandatory visualizations of computational workflows to guide researchers in their investigations.
Introduction to Computational Phytochemistry
Computational chemistry has emerged as a powerful tool in phytochemical research, enabling the prediction of molecular properties, optimization of experimental designs, and elucidation of biochemical pathways at the molecular level.[3][4] For complex natural products like this compound, quantum chemical methods, particularly Density Functional Theory (DFT), offer unparalleled insights into their stereochemistry, reactivity, and spectroscopic signatures.[5] These computational approaches are instrumental in complementing experimental data and accelerating the discovery and development of plant-based pharmaceuticals.
Proposed Quantum Chemical Calculation Protocols
This section details the recommended methodologies for a comprehensive in silico analysis of this compound.
Molecular Geometry Optimization
A crucial first step in any quantum chemical study is the determination of the molecule's most stable three-dimensional conformation.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic conformational search will be performed to identify low-energy conformers.
-
Geometry Optimization: The identified conformers will be subjected to full geometry optimization using DFT. A commonly used and reliable functional, such as B3LYP, will be employed with a suitable basis set (e.g., 6-311++G(d,p)). The optimization will be performed in both the gas phase and in relevant solvents (e.g., methanol, water) using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Spectroscopic Property Prediction
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
Experimental Protocol:
-
NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced against a standard (e.g., Tetramethylsilane).
-
Electronic Circular Dichroism (ECD) Spectroscopy: To determine the absolute configuration, ECD spectra will be calculated using time-dependent DFT (TD-DFT) at a suitable level of theory (e.g., CAM-B3LYP/TZVP) with a solvation model. The calculated spectrum will be compared with experimental data.[6]
-
UV-Vis Spectroscopy: Vertical excitation energies and oscillator strengths will be calculated using TD-DFT to predict the UV-Vis absorption spectrum.
-
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities will be calculated to generate a theoretical IR spectrum.
Molecular Orbital and Reactivity Analysis
Understanding the frontier molecular orbitals (HOMO and LUMO) and other electronic properties is key to predicting the chemical reactivity of the molecule.
Experimental Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will be determined to assess the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Conceptual DFT-based global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) will be calculated from the HOMO and LUMO energies.
Data Presentation
The quantitative data obtained from the proposed quantum chemical calculations should be summarized in the following tables for clear and concise presentation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| e.g., C1-C2 | Calculated Value |
| e.g., C1-C2-C3 | Calculated Value |
| e.g., H-C1-C2-H | Calculated Value |
Table 2: Calculated Spectroscopic Data
| Nucleus/Transition | Calculated Chemical Shift (ppm) / Wavelength (nm) / Frequency (cm⁻¹) |
| e.g., ¹³C - C1 | Calculated Value |
| e.g., ¹H - H1 | Calculated Value |
| e.g., ECD λmax | Calculated Value |
| e.g., UV-Vis λmax | Calculated Value |
| e.g., IR C=O stretch | Calculated Value |
Table 3: Molecular Orbital and Reactivity Data
| Parameter | Calculated Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Visualization of Workflows and Relationships
To facilitate a clear understanding of the computational process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion
The proposed quantum chemical calculations provide a robust framework for a detailed in silico investigation of this compound. The resulting data will be invaluable for understanding its structure-activity relationships, interpreting experimental spectroscopic data, and guiding the development of new derivatives with enhanced biological activities. This computational approach, when integrated with experimental studies, will significantly advance the research and development of pterocarpan-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Phytochemistry - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,11b-Dihydro-11b-hydroxymaackiain Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) of significant interest in medicinal chemistry and drug development due to its potential biological activities. As a derivative of maackiain (B7765809), a known phytoalexin, this compound is investigated for its therapeutic properties. The availability of high-purity standards of this compound is crucial for in-depth pharmacological studies, metabolic profiling, and as a reference in analytical method development.
This document provides a detailed protocol for the synthesis of this compound, commencing with the synthesis of its precursor, maackiain. The synthetic strategy is based on established methods for pterocarpan synthesis, followed by a proposed microbial transformation for the specific hydroxylation at the 11b-position.
Synthesis Pathway Overview
The synthesis of this compound is proposed as a two-stage process:
-
Chemical Synthesis of Maackiain: This involves a multi-step chemical synthesis to construct the pterocarpan core of maackiain.
-
Microbial Transformation of Maackiain: The synthesized maackiain is then used as a substrate for microbial biotransformation to introduce the hydroxyl group at the 11b-position.
Caption: Proposed two-stage synthesis pathway for this compound.
Experimental Protocols
Part 1: Synthesis of (±)-Maackiain
This protocol is adapted from general methods for pterocarpan synthesis and may require optimization for specific laboratory conditions.
Materials and Reagents:
-
2',4',5'-Trihydroxy-7-methoxyisoflavone (or a suitable precursor)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Experimental Workflow:
Caption: Workflow for the chemical synthesis of (±)-Maackiain.
Procedure:
-
Reduction of the Isoflavone: To a solution of 2',4',5'-trihydroxy-7-methoxyisoflavone (1.0 eq) in a mixture of anhydrous methanol and dichloromethane (1:1, v/v) at 0 °C under an inert atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acid-Catalyzed Cyclization: Once the reduction is complete, carefully add boron trifluoride etherate (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of maackiain by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford (±)-maackiain.
Expected Yield and Characterization:
The yield of (±)-maackiain can vary depending on the specific precursor and reaction conditions. Spectroscopic data should be consistent with published values for maackiain.
| Parameter | Expected Value |
| Yield | 40-60% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.20-6.40 (m, aromatic protons), 5.95 (s, O-CH₂-O), 5.50 (d, H-11a), 4.25 (m, H-6eq), 3.65 (t, H-6ax), 3.55 (m, H-6a) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 161.5, 160.0, 157.0, 147.5, 144.0, 119.5, 113.0, 109.5, 103.5, 97.0, 94.0 (aromatic carbons), 101.0 (O-CH₂-O), 78.5 (C-11a), 66.5 (C-6), 40.0 (C-6a) |
| Mass Spectrometry (ESI-MS) | m/z: 285.07 [M+H]⁺ |
Part 2: Microbial Transformation of (±)-Maackiain to this compound
This protocol provides a general framework for the microbial hydroxylation of maackiain. The selection of the microorganism is critical and may require screening of various fungal or bacterial strains known for their hydroxylation capabilities on flavonoids and related compounds. Strains of Aspergillus, Cunninghamella, or Streptomyces are potential candidates.
Materials and Reagents:
-
(±)-Maackiain
-
Selected microorganism (e.g., Aspergillus niger)
-
Appropriate culture medium (e.g., Potato Dextrose Broth)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (EtOAc)
-
Standard microbiology and fermentation equipment
Experimental Workflow:
Caption: Workflow for the microbial transformation of maackiain.
Procedure:
-
Microorganism Culture: Inoculate the selected microorganism into the appropriate liquid culture medium and incubate under optimal growth conditions (e.g., 28 °C, 150 rpm) for 24-48 hours to obtain a seed culture.
-
Biotransformation: Inoculate the production medium with the seed culture. After a period of growth (e.g., 24 hours), add a solution of (±)-maackiain in DMSO to the culture to a final concentration of 50-100 µg/mL.
-
Incubation and Monitoring: Continue the incubation for 5-10 days. Monitor the biotransformation by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the filtrate with ethyl acetate (3 x volume of filtrate). Combine the organic extracts and concentrate under reduced pressure.
-
Purification: Purify the crude extract using preparative HPLC or silica gel column chromatography to isolate the hydroxylated product.
Expected Yield and Characterization:
The yield of the biotransformation is highly dependent on the chosen microorganism and fermentation conditions.
| Parameter | Expected Value |
| Yield | Variable (typically 5-20%) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | Expected shifts include the disappearance of the H-11a proton signal and the appearance of a hydroxyl proton signal. Shifts of adjacent protons will also be affected. |
| ¹³C NMR (CDCl₃, 125 MHz) | Expected shifts include a downfield shift for the C-11b carbon due to the hydroxyl group and changes in the chemical shifts of neighboring carbons. |
| Mass Spectrometry (ESI-MS) | m/z: 303.08 [M+H]⁺ (corresponding to the addition of an oxygen and two hydrogen atoms) |
Signaling Pathway Context
Maackiain and its derivatives are known to interact with various biological pathways. For instance, maackiain has been reported to modulate inflammatory responses. The hydroxylated derivative may exhibit altered or enhanced activity in these pathways. The diagram below illustrates a simplified representation of a potential signaling pathway that could be investigated using the synthesized standard.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of this compound standards. The successful synthesis and purification of this compound will enable researchers to conduct detailed investigations into its biological activities and potential therapeutic applications. The provided workflows and data tables serve as a valuable resource for planning and executing these synthetic procedures. It is recommended that all synthesized compounds be thoroughly characterized by modern analytical techniques to confirm their identity and purity.
Application Note: Quantitative Analysis of 1,11b-Dihydro-11b-hydroxymaackiain in Plant Tissue using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) phytoalexin, in plant tissue. Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress.[1][2] Accurate quantification of these compounds is crucial for understanding plant defense mechanisms and for potential applications in agriculture and drug development. This method utilizes a straightforward extraction protocol and the high selectivity of multiple reaction monitoring (MRM) to achieve reliable quantification, even in complex plant matrices.
Introduction
Plants synthesize a diverse array of secondary metabolites to defend against pathogens and environmental stresses.[1] Among these are phytoalexins, a class of low molecular weight antimicrobial compounds.[1] this compound belongs to the pterocarpan class of phytoalexins. The ability to accurately measure the concentration of such compounds in plant tissues is essential for research in plant pathology, plant breeding, and natural product chemistry.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the targeted quantification of small molecules in complex mixtures.[3] Its high sensitivity and selectivity make it particularly well-suited for analyzing phytoalexins, which are often present at low concentrations in plant tissues.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for other structurally related pterocarpans.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Standards: Analytical standard of this compound (if available, otherwise a related pterocarpan standard can be used for method development).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound not present in the plant matrix can be used.
-
Plant Tissue: Fresh or flash-frozen plant material.
Sample Preparation
-
Tissue Collection and Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[5]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v in water) containing the internal standard at a known concentration.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 15 minutes in a cold water bath.
-
Agitate on a shaker for 1 hour at 4°C.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. For enhanced purity, a solid-phase extraction (SPE) step can be implemented.[6]
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Method
HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters (Hypothetical for this compound)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined empirically |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy | To be determined empirically |
Note: MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations, each containing the internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression is then used to determine the concentration of the analyte in the plant tissue samples.
Table 3: Method Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 |
| Limit of Quant. (LOQ) | Signal-to-Noise > 10 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80-120% |
| Matrix Effect | Assessed and compensated for by IS[7] |
Discussion
This application note provides a robust and reliable HPLC-MS/MS method for the quantification of this compound in plant tissue. The sample preparation is straightforward, and the use of a stable isotope-labeled internal standard helps to mitigate matrix effects, ensuring accurate quantification.[7] The method can be adapted for the analysis of other pterocarpan phytoalexins and is suitable for high-throughput analysis in plant metabolomics studies. The validation of the method in terms of linearity, sensitivity, precision, and accuracy is crucial for obtaining reliable quantitative data.[4][8]
Conclusion
The described HPLC-MS/MS method offers a sensitive, selective, and reliable approach for the quantification of this compound in plant tissues. This protocol will be a valuable tool for researchers in plant science, natural product chemistry, and drug development.
References
- 1. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 2. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Tissue Handling Protocols for Proteomics Research - Creative Proteomics [creative-proteomics.com]
- 6. Quantification of plant hormones by standard addition method [protocols.io]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of 1,11b-Dihydro-11b-hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of the pterocarpan (B192222), (-)-maackiain (B1675864), and presents a hypothetical, yet scientifically grounded, protocol for its subsequent conversion to 1,11b-Dihydro-11b-hydroxymaackiain. The synthesis of (-)-maackiain is based on established biosynthetic pathways, while the protocol for the target molecule, this compound, is a proposed research strategy utilizing whole-cell biotransformation with microorganisms, a common approach for novel compound synthesis. This document is intended to guide researchers in the production of these compounds for further investigation in drug discovery and development.
Introduction
Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial and potential anticancer properties. (-)-Maackiain is a well-characterized pterocarpan found in various legumes. Its hydroxylated and reduced derivatives, such as this compound, are of significant interest for exploring structure-activity relationships and developing new therapeutic agents. While the biosynthesis of (-)-maackiain is well-understood, the specific enzymatic pathway to this compound has not been fully elucidated. This document provides the established enzymatic pathway to (-)-maackiain and a proposed protocol for the subsequent enzymatic modifications.
Part 1: Established Enzymatic Synthesis of (-)-Maackiain
The biosynthesis of (-)-maackiain from the isoflavone (B191592) calycosin (B1668236) involves a series of enzymatic steps. The key final step is the formation of the methylenedioxy bridge, catalyzed by pseudobaptigenin (B192200) synthase, a cytochrome P450 enzyme (CYP76F319).[1]
Enzymatic Pathway of (-)-Maackiain Biosynthesis
Caption: Biosynthetic pathway of (-)-Maackiain from Calycosin.
Summary of Enzymes and Substrates for (-)-Maackiain Synthesis
| Enzyme | Substrate | Product | Cofactors |
| Pseudobaptigenin Synthase (CYP76F319) | Calycosin | Pseudobaptigenin | NADPH, O₂ |
| Isoflavone Reductase (IFR) | Pseudobaptigenin | (-)-7,2'-Dihydroxy-4',5'-methylenedioxyisoflavan | NADPH |
| Pterocarpan Synthase (PTS) | (-)-7,2'-Dihydroxy-4',5'-methylenedioxyisoflavan | (-)-Maackiain | - |
Part 2: Proposed Enzymatic Synthesis of this compound
The conversion of (-)-maackiain to this compound is proposed to occur in two enzymatic steps: hydroxylation at the 11b position, followed by reduction of the double bond. A whole-cell biotransformation approach using fungi or engineered yeast is recommended for screening and identifying suitable biocatalysts.
Proposed Hypothetical Enzymatic Conversion
Caption: Proposed enzymatic conversion of (-)-Maackiain.
Experimental Protocol: Whole-Cell Biotransformation
This protocol provides a general framework for screening microorganisms for their ability to convert (-)-maackiain to the target compound.
Materials and Reagents
-
(-)-Maackiain (substrate)
-
Selected microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth for fungi, YPD for yeast)
-
Sterile culture flasks
-
Shaking incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical instruments (TLC, HPLC, LC-MS) for monitoring the reaction and identifying products.
Experimental Workflow
References
Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain as a Substrate in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,11b-Dihydro-11b-hydroxymaackiain, more commonly referred to in scientific literature as (+)-6a-hydroxymaackiain, is a pterocarpan (B192222) intermediate in the biosynthesis of phytoalexins in certain leguminous plants, most notably the pea (Pisum sativum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. The enzymatic conversion of (+)-6a-hydroxymaackiain is a critical step in the production of pisatin (B192138), the primary phytoalexin of the pea plant. This makes (+)-6a-hydroxymaackiain an important substrate for studying the activity of specific plant defense enzymes, particularly S-adenosyl-L-methionine:(+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT).
These application notes provide detailed protocols for the use of (+)-6a-hydroxymaackiain as a substrate in enzyme assays to characterize the activity of HMKMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of (+)-6a-hydroxymaackiain, yielding pisatin.[1][2][3] Monitoring this reaction is essential for understanding plant defense mechanisms and for potential applications in agriculture and drug discovery.
Enzymatic Reaction
The primary enzyme that utilizes (+)-6a-hydroxymaackiain as a substrate is (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT). The reaction is as follows:
(+)-6a-hydroxymaackiain + S-adenosyl-L-methionine (SAM) → (+)-Pisatin + S-adenosyl-L-homocysteine (SAH)
Data Presentation
The following table summarizes the key quantitative data for the enzymatic reaction involving (+)-6a-hydroxymaackiain.
| Parameter | Value | Enzyme Source | Reference |
| Substrate | (+)-6a-hydroxymaackiain | Pisum sativum seedlings | [1][4][5] |
| Km for (+)-6a-hydroxymaackiain | 2.3 µM | Pisum sativum seedlings | [1][4][5] |
| Co-substrate | S-adenosyl-L-methionine (SAM) | Pisum sativum seedlings | [1][4][5] |
| Km for SAM | 35 µM | Pisum sativum seedlings | [1][4][5] |
| Optimal pH | 7.9 | Pisum sativum seedlings | [1][4] |
| Enzyme | (+)-6a-hydroxymaackiain 3-O-methyltransferase | Pisum sativum seedlings | [1][3] |
| Molecular Weight (putative) | 43 kDa | Pisum sativum seedlings | [1][3] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) from Pea Seedlings
This protocol describes the extraction and partial purification of HMKMT from pea seedlings, which can be a source of the enzyme for subsequent assays.
Materials:
-
Pea seeds (Pisum sativum)
-
Sterile sand or vermiculite (B1170534)
-
0.1 M Copper (II) chloride (CuCl₂) solution (Elicitor)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 10% (v/v) glycerol, 1 mM EDTA, 1 mM PMSF
-
Dialysis tubing (10 kDa MWCO)
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM 2-mercaptoethanol, 10% (v/v) glycerol
-
Centrifuge and rotor capable of 12,000 x g and 100,000 x g
-
Chromatography columns (e.g., DEAE-cellulose)
Procedure:
-
Plant Growth and Elicitation:
-
Crude Extract Preparation:
-
Homogenize the harvested pea seedlings in ice-cold Extraction Buffer (3 mL per gram of tissue).
-
Filter the homogenate through cheesecloth and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (this is the crude extract).
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.
-
After stirring for 30 minutes, centrifuge at 12,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.
-
-
Dialysis:
-
Dialyze the resuspended pellet against Dialysis Buffer overnight at 4°C with at least two changes of buffer.
-
-
Further Purification (Optional):
-
For higher purity, the dialyzed sample can be subjected to further chromatographic steps such as anion exchange chromatography (e.g., DEAE-cellulose) and hydrophobic interaction chromatography.[1]
-
Protocol 2: In Vitro Enzyme Assay for (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) Activity
This protocol describes a radiometric assay to measure the activity of HMKMT using (+)-6a-hydroxymaackiain as the substrate.
Materials:
-
Partially purified HMKMT enzyme preparation
-
(+)-6a-hydroxymaackiain stock solution (in a suitable organic solvent like DMSO, diluted for the assay)
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.9)
-
Stopping Reagent: Chloroform (B151607) or Ethyl Acetate
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Assay Buffer (to a final volume of 100 µL)
-
(+)-6a-hydroxymaackiain (final concentration of 5-10 µM)
-
[¹⁴C]SAM (final concentration of 40-50 µM, with appropriate specific activity)
-
Enzyme extract (add a suitable amount, e.g., 10-50 µg of protein)
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of chloroform or ethyl acetate.
-
Vortex vigorously to extract the methylated product, (+)-pisatin, into the organic phase.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer a known volume of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add liquid scintillation cocktail to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.
-
Enzyme activity can be expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).
-
Visualizations
Signaling Pathway
References
- 1. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application of 1,11b-Dihydro-11b-hydroxymaackiain in Metabolic Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoflavonoid (B1168493) family of plant secondary metabolites has garnered significant interest within the scientific community due to their wide range of bioactive properties, including antimicrobial, antioxidant, and potential anticancer activities. A key subgroup of isoflavonoids is the pterocarpans, which are well-recognized as phytoalexins, compounds produced by plants in response to pathogen attack. Among these, maackiain (B7765809) and its derivatives are of particular interest. While the compound "1,11b-Dihydro-11b-hydroxymaackiain" is not a commonly cited name in scientific literature, its structure suggests it is an intermediate in the biosynthesis of pterocarpans such as pisatin. This document provides detailed application notes and protocols for the metabolic engineering of pathways leading to the synthesis of maackiain and related pterocarpans, with a focus on heterologous production in microbial hosts. The strategies and methodologies outlined herein are designed to facilitate research and development in the fields of metabolic engineering, synthetic biology, and drug discovery.
Biosynthetic Pathway of Maackiain and Related Pterocarpans
The biosynthesis of maackiain and its hydroxylated derivatives originates from the general phenylpropanoid pathway. The core isoflavonoid structure is synthesized from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of the isoflavone (B191592) daidzein (B1669772), a critical branch-point intermediate. From daidzein, the pathway to maackiain involves several key enzymatic steps, including reduction, cyclization, and hydroxylation. The proposed biosynthetic pathway leading to maackiain and the potential position of this compound are depicted below.
Metabolic Engineering Strategies for Pterocarpan Production
The heterologous production of pterocarpans in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to extraction from plant sources, which is often low-yielding and unsustainable. Metabolic engineering strategies focus on introducing the plant biosynthetic pathway into a microbial chassis and optimizing the host's metabolism to enhance the production of the target compound.
Key considerations for metabolic engineering include:
-
Host Selection: S. cerevisiae is often preferred for expressing plant-derived pathways involving cytochrome P450 enzymes (like Isoflavone Synthase), as it is a eukaryote with an endoplasmic reticulum. E. coli is also a viable host, particularly for pathways that do not require P450s or when P450s are engineered for improved expression and activity in prokaryotes.
-
Pathway Construction: The genes encoding the biosynthetic enzymes are cloned into expression vectors, often organized into operons or multi-gene cassettes. Codon optimization of the plant genes for the microbial host is crucial for efficient translation.
-
Precursor Supply: Enhancing the intracellular pool of the precursor L-phenylalanine and the key intermediate malonyl-CoA is a critical step. This can be achieved by overexpressing genes in the host's aromatic amino acid biosynthesis pathway and by engineering central carbon metabolism.
-
Redox Balance: Many enzymatic steps in isoflavonoid biosynthesis are dependent on NADPH or NADH. Engineering the host's cofactor regeneration pathways can improve the efficiency of the heterologous pathway.
-
Toxicity and Transport: High concentrations of intermediate or final products can be toxic to the host cells. Overexpressing transporter proteins can help to export the product out of the cell, thereby reducing intracellular toxicity and simplifying downstream purification.
Quantitative Data on Isoflavonoid and Pterocarpan Production
The following tables summarize the reported production titers of key isoflavonoid precursors and related compounds in metabolically engineered microorganisms. Data for "this compound" is not available, so data for its likely precursors and downstream products are presented.
Table 1: Production of Isoflavone Precursors in Engineered Saccharomyces cerevisiae
| Compound | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |
| Daidzein | S. cerevisiae | Overexpression of isoflavone synthase and optimization of precursor pathways. | 85.4 | [1] |
| Genistein | S. cerevisiae | Engineering of malonyl-CoA flux and optimization of isoflavone synthase expression. | 23.33 | [2] |
| Kaempferol | S. cerevisiae | Reconstruction of an eight-gene biosynthetic pathway. | 26.57 | [3] |
| Quercetin | S. cerevisiae | Reconstruction of an eight-gene biosynthetic pathway. | 20.38 | [3] |
Table 2: Kinetic Parameters of Key Pterocarpan Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| 6a-Hydroxymaackiain 3-O-Methyltransferase | (+)-6a-Hydroxymaackiain | 2.3 | Not Reported | [Preisig et al., 1989] |
| 6a-Hydroxymaackiain 3-O-Methyltransferase | S-adenosyl-l-methionine | 35 | Not Reported | [Preisig et al., 1989] |
Experimental Protocols
Protocol 1: Heterologous Expression of the Maackiain Biosynthetic Pathway in Saccharomyces cerevisiae
This protocol outlines the general steps for introducing and expressing the core biosynthetic pathway for maackiain production in S. cerevisiae.
1. Gene Selection and Codon Optimization:
-
Identify the sequences of the necessary enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and Isoflavone Reductase (IFR).
-
Codon-optimize the DNA sequences of these genes for expression in S. cerevisiae.
2. Vector Construction:
-
Clone the codon-optimized genes into a yeast expression vector (e.g., a high-copy 2µ plasmid or an integrating vector).
-
Place each gene under the control of a strong constitutive or inducible promoter (e.g., TEF1, GPD, or GAL1).
-
Assemble the genes into one or more expression cassettes.
3. Yeast Transformation:
-
Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK or BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the auxotrophic marker on the plasmid).
4. Cultivation and Induction:
-
Inoculate a single colony of the engineered yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of production medium (e.g., YPD or a defined minimal medium).
-
If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.
-
Continue cultivation for 48-72 hours.
5. Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the isoflavonoids and pterocarpans from the culture supernatant and the cell pellet using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced compounds.[4]
Protocol 2: Whole-Cell Biocatalysis for Pterocarpan Production in Escherichia coli
This protocol describes the use of engineered E. coli as a whole-cell biocatalyst to convert a precursor, such as daidzein, into maackiain.
1. Strain and Plasmid Construction:
-
Clone the codon-optimized genes for the downstream pathway from daidzein to maackiain (e.g., Isoflavone Reductase) into an E. coli expression vector (e.g., pET or pBAD series).
-
Transform the plasmid into a suitable expression strain (e.g., BL21(DE3)).
2. Cell Growth and Induction:
-
Grow the engineered E. coli strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (or the appropriate inducer) to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the cells overnight to allow for proper protein folding.
3. Whole-Cell Biocatalysis Reaction:
-
Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).
-
Add the precursor substrate (e.g., daidzein dissolved in a small amount of DMSO) to the cell suspension.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.
4. Product Extraction and Analysis:
-
Separate the cells from the reaction medium by centrifugation.
-
Extract the product from the supernatant and the cell pellet using ethyl acetate.
-
Analyze the extracts by HPLC or LC-MS to determine the conversion of the substrate and the yield of the product.
Conclusion
The metabolic engineering of microorganisms for the production of "this compound" and other pterocarpans represents a highly promising avenue for the sustainable and scalable synthesis of these valuable bioactive compounds. While direct production data for this specific intermediate is scarce, the successful engineering of pathways for its precursors demonstrates the feasibility of this approach. The protocols and strategies outlined in this document provide a solid foundation for researchers to further explore and optimize the microbial production of this important class of isoflavonoids. Future work should focus on the complete elucidation of the biosynthetic pathway, the characterization of all involved enzymes, and the fine-tuning of microbial hosts to achieve industrially relevant production titers.
References
- 1. De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of yeast for fermentative production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1,11b-Dihydro-11b-hydroxymaackiain
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpane extracted from the stems of Erycibe expansa and has been noted for its hepatoprotective effects[1]. As with any bioactive compound being considered for further development, a thorough evaluation of its cytotoxic potential is essential. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[2]
Experimental Protocol
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HepG2 for liver cytotoxicity studies) to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.3 |
| 10 | 92 ± 5.0 | 85 ± 4.7 | 78 ± 6.1 |
| 25 | 75 ± 6.2 | 62 ± 5.5 | 51 ± 4.9 |
| 50 | 51 ± 4.8 | 40 ± 3.9 | 28 ± 3.5 |
| 100 | 22 ± 3.1 | 15 ± 2.8 | 8 ± 2.1 |
Note: The data presented above is hypothetical and for illustrative purposes.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Evaluation of Cell Membrane Integrity via Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] This enzyme is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the medium is proportional to the number of lysed cells.[3]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is recommended to run a parallel plate for cell viability (e.g., using an ATP-based assay) to normalize the LDH release data.
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
-
LDH Assay:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the collected supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
-
The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
-
Data Analysis:
-
Include controls for maximum LDH release (by lysing all cells with a lysis buffer) and spontaneous LDH release (from untreated cells).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100
-
-
Data Presentation
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 8 ± 1.5 | 12 ± 2.1 |
| 1 | 7 ± 1.8 | 10 ± 2.0 | 15 ± 2.5 |
| 10 | 15 ± 2.5 | 25 ± 3.1 | 38 ± 4.0 |
| 25 | 35 ± 4.1 | 55 ± 4.8 | 68 ± 5.2 |
| 50 | 65 ± 5.3 | 80 ± 6.0 | 92 ± 6.5 |
| 100 | 90 ± 6.8 | 95 ± 7.2 | 98 ± 7.8 |
Note: The data presented above is hypothetical and for illustrative purposes.
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detection of Apoptosis via Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effectors of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Caspase-Glo® 3/7 Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data can be presented as fold change in caspase activity compared to the untreated control.
-
Data Presentation
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) at 24h |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 25 | 4.8 ± 0.6 |
| 50 | 8.2 ± 0.9 |
| 100 | 15.5 ± 1.8 |
Note: The data presented above is hypothetical and for illustrative purposes.
Potential Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Summary and Conclusion
The combination of MTT, LDH, and Caspase-Glo® 3/7 assays provides a multi-faceted approach to evaluating the cytotoxicity of this compound. The MTT assay assesses overall cell health and metabolic activity, the LDH assay specifically measures cell membrane damage and necrosis, and the Caspase-Glo® 3/7 assay quantifies the induction of apoptosis. By integrating the data from these assays, researchers can gain a comprehensive understanding of the cytotoxic profile of this natural product and make informed decisions regarding its potential for further development. It is also recommended to use a wider range of cell lines, including non-cancerous cell lines, to assess the compound's selectivity.
References
Application Notes and Protocols for In Vitro Antioxidant Activity of 1,11b-Dihydro-11b-hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a natural product with potential therapeutic applications. A critical aspect of characterizing such compounds is determining their antioxidant capacity. Reactive oxygen species (ROS) are implicated in numerous pathological conditions, and compounds capable of scavenging these species are of significant interest in drug development. This document provides detailed protocols for a panel of common in vitro assays to assess the antioxidant activity of this compound. These assays, including the DPPH, ABTS, FRAP, and Superoxide (B77818) Radical Scavenging assays, offer a comprehensive preliminary evaluation of its antioxidant potential by examining different mechanisms of antioxidant action, such as hydrogen atom transfer and single electron transfer.
Data Presentation
| Assay Type | Test Compound Concentration(s) | % Inhibition / Reducing Power | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value |
| DPPH Radical Scavenging | ||||
| ABTS Radical Scavenging | ||||
| FRAP (Ferric Reducing Antioxidant Power) | (expressed as Fe(II) equivalents) | |||
| Superoxide Radical Scavenging |
Experimental Protocols
Herein are detailed methodologies for four key in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] DPPH is a stable free radical with a deep purple color and a strong absorbance at approximately 517 nm.[1] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[1] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]
-
Methanol (or Ethanol), spectrophotometric grade[1]
-
This compound (test sample)
-
Positive control (e.g., Ascorbic acid or Trolox)[1]
-
96-well microplate or spectrophotometer cuvettes[2]
-
Spectrophotometer or microplate reader capable of reading at 517 nm[2]
-
Adjustable micropipettes[2]
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark, light-protected container to prevent degradation.[1]
-
Preparation of Test Sample and Control Solutions: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] The radical has a characteristic blue-green color with maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound (test sample)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of reading at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Test Sample and Control Solutions: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.
-
Assay Protocol:
-
To each well of a 96-well plate, add a small volume (e.g., 10 µL) of the sample or standard solution.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature in the dark for a specific time, typically 5-7 minutes.[5][8]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: Determine the IC50 value from a plot of percent inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[9] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[10] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test sample)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of reading at 593 nm
-
Water bath set to 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.[11]
-
Preparation of Test Sample and Standard Solutions: Prepare serial dilutions of this compound. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.
-
Assay Protocol:
-
Add a small volume of the sample or standard solution to each well of a 96-well plate.
-
Add the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time, typically 4-10 minutes.[10][11]
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation of Reducing Power: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the sample, expressed as Fe(II) equivalents (e.g., in µM or mg/g).
Superoxide Radical (O₂⁻•) Scavenging Assay (NBT Method)
Principle: This assay is based on the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm.[12] The presence of antioxidants that can scavenge the superoxide radicals will inhibit the reduction of NBT, thus decreasing the color formation.[12]
Materials:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) solution (e.g., 468 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 60 µM)
-
This compound (test sample)
-
Positive control (e.g., Quercetin or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of reading at 560 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of NBT, NADH, and PMS in Tris-HCl buffer.
-
Preparation of Test Sample and Control Solutions: Prepare serial dilutions of this compound and the positive control.
-
Assay Protocol:
-
In a 96-well plate, mix the sample solution with the NBT and NADH solutions.
-
Initiate the reaction by adding the PMS solution.
-
-
Incubation: Incubate the mixture at room temperature for a set time, for example, 5 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the control reaction (without the test sample), and Abs_sample is the absorbance in the presence of the test sample.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical scavenging assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. scribd.com [scribd.com]
- 13. Superoxide Radical-scavenging Activity [protocols.io]
Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain in Plant Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222), a class of isoflavonoid (B1168493) secondary metabolites found in plants. Pterocarpans are well-documented for their role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. This particular pterocarpan has been isolated from Erycibe expansa and has demonstrated potential hepatoprotective effects, making it a compound of interest for both plant science and pharmacology.
These application notes provide a comprehensive overview of the use of this compound in plant metabolomics studies, including its biological context, relevant signaling pathways, and detailed protocols for its extraction and analysis.
Biological Significance and Applications
As a phytoalexin, this compound is involved in the plant's defense mechanisms. Its presence and concentration can be indicative of a plant's response to biotic and abiotic stressors. In the broader context of drug development, its observed hepatoprotective activity suggests potential therapeutic applications.
Key Applications:
-
Plant Stress Response Marker: Monitoring the levels of this compound can serve as a biomarker for plant health and stress response in various agricultural and ecological studies.
-
Natural Product Drug Discovery: The hepatoprotective properties of this compound warrant further investigation for the development of new therapeutic agents.
-
Metabolic Engineering: Understanding the biosynthetic pathway of this compound can inform metabolic engineering strategies to enhance disease resistance in crops.
Quantitative Data
While specific quantitative data for this compound is not widely available, the following tables provide representative concentrations of the related and well-studied pterocarpan, maackiain , in different plant systems. These values offer a comparative baseline for metabolomics studies.
Table 1: Concentration of Maackiain in Plant Tissues
| Plant Species | Tissue | Treatment | Maackiain Concentration (µg/g fresh weight) | Reference |
| Sophora flavescens | Callus Culture | 2.0 mg/L picloram (B1677784) + 0.5 mg/L BA | 1580.6 | [1] |
| Sophora flavescens | Field-grown Root | - | 145.9 | [1] |
| Sophora flavescens | In vitro Root | - | 123.3 | [1] |
Table 2: Phytoalexin Accumulation in Response to Elicitors
| Plant Species | Phytoalexin | Elicitor | Concentration (µg/g fresh weight) | Reference |
| Vicia faba (Broad Bean) | Wyerone | Botrytis cinerea | 943 | [2] |
| Vicia faba (Broad Bean) | Wyerone | UV radiation | 452 | [2] |
| Vicia faba (Broad Bean) | Wyerone | Botrytis allii | 325 | [2] |
| Vicia faba (Broad Bean) | Wyerone | Freezing-thawing | 288 | [2] |
| Soybean | Glyceollin I | Phytophthora sojae wall glucan | 421.7 | [3] |
Signaling Pathways
The biosynthesis of pterocarpans like this compound is induced as part of the plant's defense response. This response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which initiate a complex signaling cascade.
Phytoalexin Biosynthesis Signaling Pathway
The diagram below illustrates the general signaling pathway leading to phytoalexin production in plants.
Experimental Protocols
Protocol 1: Extraction of Pterocarpans from Plant Tissue
This protocol describes a general method for the extraction of pterocarpans, which can be adapted for the analysis of this compound.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle or a suitable grinder
-
80% Methanol (B129727) (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest and weigh the plant tissue. If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 80% methanol to the tube (e.g., 10 mL per 1 g of tissue).
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For enhanced extraction, the pellet can be re-extracted with another volume of 80% methanol and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Protocol 2: Quantification of Pterocarpans by LC-MS/MS
This protocol outlines a general method for the quantitative analysis of pterocarpans using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (isocratic)
-
18-18.1 min: 95% to 5% B (linear gradient)
-
18.1-22 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined by infusing a pure standard of the compound.
Data Analysis:
-
Generate a standard curve using a certified reference standard of this compound at various concentrations.
-
Spike a known amount of an internal standard into all samples and calibration standards to correct for matrix effects and variations in instrument response.
-
Integrate the peak areas of the MRM transitions for the target analyte and the internal standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios against the standard curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a plant metabolomics study focusing on this compound.
References
Application Notes and Protocols for Chiral Separation of 1,11b-Dihydro-11b-hydroxymaackiain Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical chiral separation of 1,11b-Dihydro-11b-hydroxymaackiain enantiomers. The methodologies described are based on established techniques for the enantioseparation of pterocarpans and related isoflavonoids, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases.
Introduction
This compound is a pterocarpan, a class of natural products known for their diverse biological activities. As a chiral molecule, it exists as a pair of enantiomers. The stereochemistry of chiral compounds is a critical factor in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods for their separation and quantification are essential for research, quality control, and regulatory purposes.
The most successful approaches for the chiral separation of pterocarpans and related flavonoids involve the use of chiral stationary phases (CSPs) that create a stereoselective environment for the differential interaction of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for this class of compounds.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for the chiral separation of this compound enantiomers.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes, offering a high degree of flexibility in method development.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase. SFC often provides faster separations and reduced solvent consumption.[1][2]
Experimental Protocols
The following protocols provide a starting point for the development of a specific method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature will be necessary to achieve the desired resolution and analysis time.
Protocol 1: Chiral HPLC - Normal-Phase Mode
This protocol is based on general methods for the separation of pterocarpans and flavonoids using polysaccharide-based CSPs.
Objective: To separate the enantiomers of this compound using HPLC with a chiral stationary phase in normal-phase mode.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane (HPLC grade), Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Optional Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA)
-
Sample: Racemic this compound dissolved in mobile phase or a compatible solvent.
Method:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and an alcohol (IPA or EtOH) in a specific ratio (e.g., 90:10 v/v). If necessary, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) to improve peak shape and resolution.
-
Injection: Inject an appropriate volume of the sample solution (e.g., 10 µL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times (t_R) of the two enantiomers and calculate the resolution (R_s).
Optimization Strategy:
-
Alcohol Modifier: Vary the percentage of IPA or EtOH in the mobile phase (e.g., from 5% to 20%). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
-
Choice of Alcohol: Compare the separation performance using IPA versus EtOH.
-
Additive: If peak tailing is observed, add 0.1% TFA or DEA to the mobile phase.
-
Temperature: Investigate the effect of column temperature on the separation (e.g., between 15 °C and 40 °C).
Protocol 2: Chiral SFC
This protocol provides a general method for the chiral separation of isoflavonoids using SFC.
Objective: To achieve a fast and efficient separation of this compound enantiomers using SFC.
Materials:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: Chiralcel® OD-H, Chiralpak® AD-H, or a similar polysaccharide-based column suitable for SFC, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂, Methanol (MeOH) or Ethanol (EtOH) (SFC grade)
-
Optional Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA)
-
Sample: Racemic this compound dissolved in a suitable solvent (e.g., Methanol).
Method:
-
System and Column Equilibration: Equilibrate the SFC system and the chiral column with the initial mobile phase composition until a stable baseline is achieved.
-
Mobile Phase: Use a mixture of supercritical CO₂ and an alcohol modifier (e.g., CO₂/MeOH 80:20 v/v).
-
Injection: Inject a small volume of the sample solution (e.g., 5 µL).
-
Chromatographic Conditions:
-
Flow Rate: 2.0 - 4.0 mL/min
-
Back Pressure: 100 - 150 bar
-
Temperature: 35 - 40 °C
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis: Determine the retention times and resolution of the enantiomers from the chromatogram.
Optimization Strategy:
-
Modifier Percentage: Adjust the percentage of the alcohol modifier. Increasing the modifier percentage generally decreases retention time.
-
Modifier Type: Evaluate different alcohol modifiers (e.g., MeOH, EtOH, IPA).
-
Additive: Incorporate a small amount of an additive (e.g., 0.1% TFA or DEA) into the modifier to improve peak shape.
-
Back Pressure and Temperature: Optimize the back pressure and temperature to enhance resolution and reduce analysis time.
Data Presentation
The following tables summarize the expected quantitative data from the chiral separation of this compound enantiomers. The values are illustrative and will need to be determined experimentally.
Table 1: HPLC Separation Data (Illustrative)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 12.5 | 15.2 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Tailing Factor (T_f) | < 1.2 | < 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Table 2: SFC Separation Data (Illustrative)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 4.8 | 5.9 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Tailing Factor (T_f) | < 1.3 | < 1.3 |
| Theoretical Plates (N) | > 6000 | > 6000 |
Visualizations
The following diagrams illustrate the experimental workflows for chiral method development.
Caption: HPLC Chiral Method Development Workflow.
Caption: SFC Chiral Method Development Workflow.
References
Troubleshooting & Optimization
Overcoming low yield in "1,11b-Dihydro-11b-hydroxymaackiain" chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1,11b-Dihydro-11b-hydroxymaackiain. Due to the limited availability of direct synthetic procedures for this specific molecule, this guide is based on established methods for the synthesis of structurally related pterocarpans, such as maackiain (B7765809) and its derivatives.
Troubleshooting Guides
Low yield is a common challenge in the multi-step synthesis of complex heterocyclic compounds like this compound. The following tables outline potential problems, their causes, and recommended solutions for key stages of a plausible synthetic route.
Table 1: Troubleshooting Low Yield in Pterocarpan (B192222) Core Synthesis (e.g., via Palladium-Catalyzed Cyclization)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst- Poor quality of starting materials- Incorrect reaction temperature | - Use a fresh batch of palladium catalyst.- Purify starting materials before use.- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature. |
| Formation of multiple side products | - Incorrect solvent or base- Reaction time too long | - Screen different solvents and bases to find the optimal combination.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Difficulty in product isolation | - Product is highly soluble in the work-up solvent.- Emulsion formation during extraction. | - Use a different extraction solvent.- Brine washing or centrifugation can help to break emulsions. |
Table 2: Troubleshooting Low Yield in Stereoselective Hydroxylation (e.g., via Sharpless Asymmetric Dihydroxylation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) | - Racemic dihydroxylation is competing with the asymmetric pathway.- Incorrect chiral ligand for the desired stereoisomer. | - Ensure slow addition of the olefin to the reaction mixture.- Use the appropriate AD-mix (α or β) for the target enantiomer.[1][2] |
| Low yield of diol | - Incomplete reaction.- Decomposition of the product during work-up. | - Increase the reaction time or temperature.- Use a buffered work-up to avoid acidic conditions that can lead to side reactions. |
| Formation of over-oxidation products | - Excess oxidant.- Prolonged reaction time. | - Use a stoichiometric amount of the re-oxidant.- Carefully monitor the reaction progress. |
Table 3: Troubleshooting Low Yield in Reduction of Pterocarpan Double Bond (e.g., via Catalytic Hydrogenation or NaBH4 Reduction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | - Inactive catalyst (for hydrogenation).- Insufficient reducing agent.- Steric hindrance around the double bond. | - Use fresh catalyst (e.g., Pd/C).- Increase the equivalents of the reducing agent (e.g., NaBH4).[3][4]- Consider a different reducing agent or reaction conditions (e.g., higher pressure for hydrogenation). |
| Reduction of other functional groups | - Reducing agent is too harsh. | - Use a milder reducing agent (e.g., NaBH4 is generally selective for ketones and aldehydes over esters).[4] |
| Epimerization at adjacent stereocenters | - Basic or acidic conditions during reaction or work-up. | - Maintain neutral pH throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A plausible synthetic route could involve the following key steps:
-
Synthesis of a 2'-hydroxyisoflavone precursor: This can be achieved through various methods, including those starting from chalcones.
-
Asymmetric transfer hydrogenation and cyclization: This one-pot transformation can convert the isoflavone (B191592) into the pterocarpan core with good stereocontrol.[5]
-
Benzylic oxidation: Introduction of the hydroxyl group at the 11b-position (equivalent to 6a) can be achieved through aerobic oxidation.[5]
-
Reduction of the double bond: The final step would be the stereoselective reduction of the double bond in the dihydropyran ring, for example, via catalytic hydrogenation.
Q2: How can I improve the stereoselectivity of the synthesis?
Stereoselectivity is a critical aspect of pterocarpan synthesis.[6][7] Consider the following:
-
Chiral catalysts: Employing chiral catalysts, such as in Sharpless asymmetric dihydroxylation or asymmetric transfer hydrogenation, can provide high enantiomeric excess.[5][8]
-
Substrate control: The stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions.
-
Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereoselective formation of new stereocenters.
Q3: What are the best methods for purifying the final product and intermediates?
Purification of pterocarpans and their intermediates often requires a combination of techniques:
-
Column chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: This can be an effective method for purifying solid compounds and can sometimes be used to separate diastereomers.
-
Preparative HPLC: For difficult separations, especially of diastereomers, preparative HPLC with a chiral stationary phase may be necessary.[9]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the specific hazards of the reagents used:
-
Palladium catalysts: While generally not highly toxic, they can be flammable and should be handled in a fume hood.
-
Sodium borohydride (B1222165): This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled with care in a dry environment.
-
Sharpless dihydroxylation reagents: Osmium tetroxide is highly toxic and volatile. It is typically used in catalytic amounts with a co-oxidant. Handle with extreme caution in a well-ventilated fume hood.[2][10]
Experimental Protocols
The following are generalized protocols for key reactions that could be adapted for the synthesis of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation and Cyclization to form the Pterocarpan Core [5]
-
To a solution of the 2'-hydroxyisoflavone precursor in a suitable solvent (e.g., a mixture of formic acid and triethylamine), add a catalytic amount of a chiral ruthenium or rhodium catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be cyclized by treatment with a Lewis acid (e.g., BF3·OEt2) or a protic acid to yield the pterocarpan.
-
Purify the pterocarpan by column chromatography.
Protocol 2: Reduction of a Ketone using Sodium Borohydride [3][4]
-
Dissolve the ketone substrate in a protic solvent such as methanol (B129727) or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the solution. Typically, 1.2 to 2 equivalents are used.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in chemical synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. A concise and diastereoselective total synthesis of cis and trans-pterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. santaisci.com [santaisci.com]
- 10. rroij.com [rroij.com]
Technical Support Center: Chromatographic Resolution of 1,11b-Dihydro-11b-hydroxymaackiain
Welcome to the technical support center for the chromatographic analysis of 1,11b-Dihydro-11b-hydroxymaackiain. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution of this chiral pterocarpan (B192222).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatography of this compound?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The primary challenge is to resolve these enantiomers, as they often have identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatographic techniques. For successful separation, a chiral environment is necessary, which is typically achieved through the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What type of HPLC column is recommended for the separation of this compound enantiomers?
A2: For the resolution of pterocarpan enantiomers like this compound, a chiral stationary phase (CSP) is essential.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and are a good starting point for method development.
Q3: I am observing poor resolution (co-elution) of my peaks. What are the initial steps to troubleshoot this issue?
A3: Poor resolution is a common issue. Here are the initial steps to take:
-
Verify System Suitability: Ensure your HPLC system is functioning correctly by running a standard with known separation characteristics.
-
Column Health: Check the age and performance of your column. A degraded or contaminated column can lead to peak broadening and loss of resolution.
-
Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, degassed, and that the components are miscible. Inconsistent mobile phase composition can lead to shifting retention times and poor resolution.
Q4: How can I improve the separation of the enantiomers by modifying the mobile phase?
A4: Mobile phase composition plays a critical role in chiral separations. Here are some adjustments you can make:
-
Solvent Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase (if using reversed-phase) or the alcoholic modifier in normal-phase can significantly impact selectivity. Systematically vary the solvent ratio to find the optimal separation.
-
Additives: For polysaccharide-based CSPs, small amounts of acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine) can alter the interactions between the analyte and the stationary phase, often improving resolution. The concentration and type of additive should be optimized.
-
Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.
Q5: Can temperature affect the resolution of my chiral separation?
A5: Yes, temperature is a crucial parameter. Varying the column temperature can change the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can potentially improve resolution, so it is an important parameter to screen during method development. It is advisable to test a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause of Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol (B1196071) groups) can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Column Contamination: Buildup of contaminants on the column can interfere with the chromatography.
-
-
Solution for Tailing:
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, such as an acid (formic acid) or a base (diethylamine), to block active sites on the stationary phase.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
-
Cause of Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.
-
Column Overload: Severe sample overload can also lead to fronting.
-
-
Solution for Fronting:
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Issue 2: Fluctuating Retention Times
-
Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.
-
Leaking System: A leak in the pump, injector, or fittings can cause pressure and flow rate fluctuations.
-
Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of a volatile component.
-
Temperature Fluctuations: An unstable column temperature can lead to shifts in retention.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated before starting your analytical run.
-
System Check: Perform a leak test and check all fittings.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it covered.
-
Use a Column Oven: Maintain a constant and controlled column temperature.
-
Experimental Protocols
Representative HPLC Method for Pterocarpan Analysis
This method is based on typical conditions for the separation of flavonoids and pterocarpans on a C18 column. For enantiomeric resolution, a chiral stationary phase would be required, and the mobile phase would likely be different (e.g., a normal phase solvent system).
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 20% to 80% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL
Note: For chiral separation, a chiral column (e.g., a polysaccharide-based CSP) would be used, often with a normal-phase mobile phase such as a mixture of hexane (B92381) and isopropanol.
Quantitative Data Summary
The following table summarizes key chromatographic parameters that can be adjusted to improve the resolution of this compound. The "Typical Range" provides a starting point for method development.
| Parameter | Typical Range | Effect on Resolution |
| Column Chemistry | C18 (achiral), Polysaccharide-based CSP (chiral) | CSP is essential for enantiomeric resolution. |
| Particle Size (µm) | 1.8 - 5 | Smaller particles generally lead to higher efficiency and better resolution. |
| Column Length (mm) | 100 - 250 | Longer columns provide more theoretical plates and can improve resolution. |
| Mobile Phase | Reversed-phase or Normal-phase | Choice depends on the stationary phase; crucial for selectivity. |
| Organic Modifier (%) | 5 - 95% | Affects retention and selectivity. |
| Flow Rate (mL/min) | 0.5 - 1.5 | Lower flow rates can increase resolution. |
| Temperature (°C) | 15 - 40 | Can significantly alter selectivity in chiral separations. |
| Injection Volume (µL) | 1 - 20 | Smaller volumes prevent band broadening and peak distortion. |
Visualizations
Caption: A troubleshooting workflow for improving chromatographic resolution.
Caption: The relationship between key parameters and chromatographic resolution.
References
Technical Support Center: Analysis of 1,11b-Dihydro-11b-hydroxymaackiain by Mass Spectrometry
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain and related pterocarpan (B192222) compounds in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in preparing this compound samples for mass spectrometry?
A1: The primary challenges include:
-
Analyte Stability: Pterocarpans can be susceptible to in-source fragmentation, leading to difficulties in detecting the molecular ion.[1][2][3]
-
Matrix Effects: Components of the sample matrix can interfere with ionization, causing signal suppression or enhancement.[4] For MALDI-MS, the choice of matrix is critical to achieving a good signal-to-noise ratio.[5]
-
Low Concentrations: In biological samples, the concentration of this compound and its metabolites may be very low, requiring sensitive detection methods and efficient sample enrichment.[5][6]
-
Metabolite Presence: In biological studies, maackiain (B7765809) and its derivatives undergo extensive metabolism, leading to various conjugated and oxidized forms that can complicate analysis.[7][8]
-
Solubility: Ensuring the analyte is fully dissolved in a solvent compatible with the mass spectrometry method is crucial for accurate analysis.
Q2: Which ionization technique is best for analyzing this compound?
A2: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are recommended.[5] These methods are well-suited for analyzing thermolabile and ionic compounds like flavonoids and their derivatives, as they minimize in-source fragmentation and typically produce a strong molecular ion signal.
Q3: Why am I seeing multiple peaks that could correspond to my compound?
A3: This could be due to several factors:
-
In-source Fragmentation: The compound may be fragmenting in the ion source.[1][2]
-
Adduct Formation: You may be observing adducts with salts (e.g., [M+Na]+, [M+K]+) or solvents.
-
Metabolites: If analyzing biological samples, you are likely detecting various metabolites of the parent compound.[7][8]
-
Isomers: The presence of isomers that are not separated by your chromatographic method can result in multiple MS peaks with the same mass-to-charge ratio but different retention times.[9]
-
Matrix Clusters (MALDI): In MALDI, cluster ions of the analyte with the matrix material can form.[2][10]
Q4: How can I improve the sensitivity of my analysis for low-concentration samples?
A4: To enhance sensitivity, consider the following:
-
Sample Enrichment: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate your analyte and remove interfering matrix components.[6][11]
-
Optimized Chromatography: Employ Ultra-Performance Liquid Chromatography (UPLC) for better peak resolution and sensitivity.[7][8]
-
Tandem Mass Spectrometry (MS/MS): Use techniques like Multiple Reaction Monitoring (MRM) for targeted and highly sensitive quantification.
-
High-Resolution Mass Spectrometry: This can help to distinguish your analyte from background noise with high mass accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Poor solubility. | Test different solvent systems. For isoflavonoids, methanol (B129727)/water or ethanol/water mixtures are often effective.[6] |
| Ion suppression from matrix components. | Improve sample cleanup using SPE or LLE. Dilute the sample if possible. Utilize an internal standard to correct for matrix effects.[4] | |
| Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). For MALDI, screen different matrices (e.g., 2,5-DHB, sinapinic acid).[10] | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use automated liquid handlers for precise and repeatable actions. |
| Fluctuation in instrument performance. | Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability with a standard sample throughout the analytical run. | |
| Complex Spectra with Many Unidentified Peaks | In-source fragmentation. | Use a softer ionization method or reduce the energy in the ion source (e.g., lower cone voltage in ESI). |
| Presence of metabolites or degradation products. | Use high-resolution MS and MS/MS to identify the structures of the unknown peaks. Compare with data from in vitro metabolism studies if possible.[7][8] | |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean the LC system and MS source. | |
| Difficulty in Quantification | Matrix effects. | Develop a matrix-matched calibration curve or use a stable isotope-labeled internal standard. |
| Non-linear detector response. | Ensure the analyte concentration is within the linear dynamic range of the instrument. |
Experimental Protocols
General Protocol for Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
-
Sample Pre-treatment: Centrifuge the biological fluid to remove particulate matter.
-
Internal Standard Spiking: Add an internal standard (ideally a stable isotope-labeled version of the analyte) to the sample.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile (B52724) or methanol to 1 volume of plasma. Vortex and incubate at -20°C for 30 minutes. Centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant from the previous step (or directly to urine), add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[11]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic layer containing the analyte.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
-
Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Protocol for MALDI-MS Analysis
-
Matrix Preparation: Prepare a saturated solution of the matrix (e.g., 2,5-dihydroxybenzoic acid - 2,5-DHB) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).[10]
-
Sample-Matrix Co-crystallization:
-
Mix your sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
Optimize laser intensity to achieve good signal intensity while minimizing in-source decay.
-
Visualizations
Caption: General workflow for mass spectrometry sample preparation.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. MALDI-MS of flavonoids: a systematic investigation of ionization and in-source dissociation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. [Metabolites and metabolic pathways of maackiain in rats based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Challenges and Recent Developments in Mass Spectrometry-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "1,11b-Dihydro-11b-hydroxymaackiain" Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1,11b-Dihydro-11b-hydroxymaackiain" and other potentially unstable pterocarpan (B192222) compounds. The following information is designed to help you identify and address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My "this compound" solution appears to be degrading over time. What are the common causes?
A1: Instability of pterocarpans like "this compound" in solution can be attributed to several factors. The most common causes include:
-
Hydrolysis: Reaction with water, often accelerated by pH. Isoflavones, a related class of compounds, can degrade in aqueous solutions, particularly at physiological pH.[1]
-
Oxidation: Reaction with dissolved oxygen, which can be catalyzed by light or trace metal ions.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[2][3]
-
Light Exposure: UV or even ambient light can provide the energy for photodegradation.[2][3]
-
Enzymatic Degradation: If working with biological samples, enzymes present can metabolize the compound.[3]
-
Interactions with other components: The compound may react with other molecules in your solution, such as media components or impurities.
Q2: What are the initial signs of compound degradation in my solution?
A2: Visual and analytical indicators can signal degradation. These include:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A decrease in the expected biological activity in your assays.
-
The appearance of unexpected peaks and a decrease in the main compound peak in analytical techniques like HPLC or LC-MS.
Q3: How should I prepare and store stock solutions of "this compound" to maximize stability?
A3: Proper preparation and storage are critical for preventing degradation.
-
Solvent Selection: For many isoflavonoids, alcohol-water mixtures (e.g., 50-80% ethanol (B145695) or methanol) are effective.[1] The choice of solvent should be based on the compound's polarity.
-
Fresh Preparation: It is highly recommended to prepare fresh stock solutions for each experiment.[1]
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquoting: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can lead to precipitation and degradation.[4]
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your experiments, it is crucial to determine if compound instability is the root cause.
Experimental Protocol: Stability Assessment using HPLC
Objective: To determine the stability of "this compound" under specific experimental conditions.
Methodology:
-
Prepare a fresh stock solution of "this compound" in an appropriate solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution to the final working concentration in the relevant experimental buffer or medium.
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.
-
Quantify the remaining parent compound at each time point to determine the degradation rate.
Data Presentation: Stability of "this compound" under Various Conditions
| Condition | Time (hours) | Concentration (µg/mL) - Replicate 1 | Concentration (µg/mL) - Replicate 2 | Concentration (µg/mL) - Replicate 3 | Average Concentration (µg/mL) | % Remaining |
| 4°C, Dark | 0 | 100% | ||||
| 2 | ||||||
| 8 | ||||||
| 24 | ||||||
| RT, Dark | 0 | 100% | ||||
| 2 | ||||||
| 8 | ||||||
| 24 | ||||||
| 37°C, Dark | 0 | 100% | ||||
| 2 | ||||||
| 8 | ||||||
| 24 | ||||||
| RT, Light | 0 | 100% | ||||
| 2 | ||||||
| 8 | ||||||
| 24 |
This table should be populated with your experimental data.
Guide 2: Troubleshooting In Vitro Cell Culture Experiments
Inconsistencies in cell-based assays can often be traced back to compound instability in the culture medium.
Q: I am seeing a loss of activity of my compound in my cell culture experiments over time. What could be the cause?
A: In addition to the general stability issues, components of the cell culture medium can contribute to degradation.
-
pH of Media: Standard cell culture media are typically buffered around pH 7.4, which may not be optimal for the stability of your compound.
-
Serum Components: Fetal Bovine Serum (FBS) contains various enzymes that could potentially metabolize "this compound".
-
Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which can degrade sensitive compounds.
Experimental Protocol: Assessing Compound Stability in Cell Culture Medium
-
Prepare your complete cell culture medium, including serum and any other supplements.
-
Add "this compound" to the medium at the final experimental concentration.
-
Incubate the medium in a cell culture incubator (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Collect aliquots of the medium at different time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.
Visualizations
Caption: A generalized workflow for assessing compound stability.
Caption: A decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Optimization of Extraction Protocols for 1,11b-Dihydro-11b-hydroxymaackiain from Legumes
Welcome to the technical support center for the extraction of 1,11b-Dihydro-11b-hydroxymaackiain , a pterocarpan (B192222) with potential applications in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which legumes can it be found?
A1: this compound (CAS No. 210537-05-6) is a phenolic compound belonging to the pterocarpan class of isoflavonoids.[1][] Pterocarpans are known for their potential biological activities. While it is structurally related to compounds found in red clover (Trifolium pratense), it has also been identified in other legumes such as Derris robusta and Erycibe expansa.[][3]
Q2: What are the most common methods for extracting pterocarpans from legumes?
A2: Both conventional and modern extraction techniques are employed for isolating isoflavonoids, including pterocarpans, from plant material.
-
Conventional Methods: Maceration, percolation, and Soxhlet extraction are frequently used. These methods are flexible but can be time-consuming and require large volumes of solvents.[4]
-
Modern Methods: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.[4]
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is critical for efficient extraction. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For the extraction of related isoflavonoids from red clover, various concentrations of ethanol (B145695) and methanol (B129727) in water have been shown to be effective.[5] The optimal solvent will depend on the specific extraction method and the desired purity of the final extract.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of isoflavonoids. A validated HPLC-DAD method can be used for the analysis of red clover isoflavones. This involves separating the components of the extract on a C18 column and using a standard of this compound to create a calibration curve for accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inefficient cell wall disruption: Plant material may not be ground to a sufficient fineness. 2. Inappropriate solvent: The polarity of the solvent may not be optimal for the target compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of the target compound: Pterocarpans can be sensitive to high temperatures and prolonged extraction times. | 1. Improve grinding: Ensure the plant material is finely powdered to increase the surface area for solvent contact. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., different ethanol-water or methanol-water ratios). For red clover isoflavones, 50-70% ethanol has been shown to be effective. 3. Parameter optimization: Systematically vary the extraction time, temperature, and solid-to-liquid ratio to find the optimal conditions. For ultrasound-assisted extraction of red clover, optimal conditions have been found to be a solid-liquid ratio of 1:25. 4. Use milder extraction conditions: Employ methods like ultrasound-assisted extraction at moderate temperatures (e.g., 40-50°C) to minimize degradation. |
| Co-extraction of Impurities | 1. Non-selective solvent: The solvent may be extracting a wide range of compounds in addition to the target pterocarpan. 2. Complex plant matrix: Legumes contain a diverse array of phytochemicals that can be co-extracted. | 1. Solvent polarity adjustment: Use a solvent system with a polarity that is more selective for pterocarpans. 2. Solid-Phase Extraction (SPE): Employ SPE with a suitable sorbent (e.g., C18) to clean up the crude extract and remove interfering compounds before HPLC analysis. A common procedure involves conditioning the cartridge with methanol and water, loading the extract, washing with a low percentage of methanol to remove polar impurities, and then eluting the target compound with a higher concentration of methanol. |
| Inconsistent HPLC Results | 1. Incomplete extraction: The extraction protocol may not be consistently recovering the target compound from the plant matrix. 2. Standard degradation: The analytical standard of this compound may have degraded. 3. Column variability: The performance of the HPLC column may be deteriorating. 4. Matrix effects in MS detection: Co-eluting compounds from the extract can suppress or enhance the ionization of the target analyte. | 1. Ensure extraction reproducibility: Standardize all extraction parameters, including particle size, solvent volume, time, and temperature. 2. Proper standard handling: Store the analytical standard under recommended conditions (cool, dark, and dry) and prepare fresh solutions regularly. 3. Column maintenance: Regularly flush the HPLC column and use a guard column to protect it from contaminants. Monitor peak shape and retention time for any deviations. 4. Sample dilution or matrix-matched calibration: Dilute the extract to minimize matrix effects or prepare calibration standards in a blank matrix solution that mimics the composition of the sample extract. |
| Peak Tailing or Broadening in HPLC | 1. Column overload: Injecting too concentrated a sample. 2. Secondary interactions: Interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds. | 1. Dilute the sample: Inject a more diluted sample onto the column. 2. Mobile phase modifier: Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and improve peak shape. 3. Optimize mobile phase pH: Experiment with different mobile phase pH values to find the optimal condition for sharp, symmetrical peaks. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pterocarpans from Legume Material
This protocol is a general guideline based on methods used for isoflavone (B191592) extraction from red clover and can be optimized for this compound.
1. Sample Preparation:
-
Dry the legume material (e.g., leaves, stems, or roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).
2. Extraction:
-
Weigh approximately 1 gram of the powdered plant material into an extraction vessel.
-
Add 25 mL of the extraction solvent (e.g., 70% ethanol in water). This corresponds to a 1:25 solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 45°C).
-
After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the extract from the solid residue.
-
Collect the supernatant. For exhaustive extraction, the residue can be re-extracted 1-2 more times.
-
Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.
3. Optimization Parameters:
-
Solvent Concentration: Evaluate different ethanol or methanol concentrations in water (e.g., 50%, 70%, 95%).
-
Extraction Time: Test different sonication times (e.g., 30, 60, 90 minutes).
-
Temperature: Assess the effect of different temperatures (e.g., 30, 45, 60°C).
-
Solid-to-Liquid Ratio: Vary the ratio of plant material to solvent (e.g., 1:10, 1:25, 1:50).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: Linear gradient from 90% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength relevant for pterocarpans (e.g., around 280-310 nm) or use MS for specific mass detection.
3. Quantification:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered sample extracts and determine the concentration of the target compound based on the calibration curve.
Quantitative Data Summary
The following tables summarize typical extraction yields for major isoflavones from red clover using different extraction methods. While this data is not specific to this compound, it provides a useful reference for expected yields of related compounds.
Table 1: Comparison of Extraction Methods for Red Clover Isoflavones
| Extraction Method | Daidzein Yield (µg/g) | Genistein Yield (µg/g) |
| Maceration | Lower | Lower |
| Heat-Reflux | 432.30 ± 21.61 | 154.50 ± 7.72 |
| Ultrasound-Assisted (Optimized) | 415.07 ± 20.75 | 150.57 ± 7.53 |
Data adapted from a study on red clover blossoms.
Table 2: Influence of Solvent on Isoflavone Extraction from Red Clover
| Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |
| Water | Lower | Lower |
| 50% Ethanol | Higher | Higher |
| 70% Ethanol | Often Optimal | Often Optimal |
Qualitative trend based on multiple studies.
Visualizations
Biosynthetic Pathway of Pterocarpans
Caption: Generalized biosynthetic pathway of pterocarpans in legumes.
Experimental Workflow for Extraction and Analysis
Caption: General workflow for extraction and analysis.
Potential Signaling Pathway Interactions
Caption: Potential interactions with NF-κB and Estrogen Receptor pathways.
References
- 1. This compound | 210537-05-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The chemical and biologic profile of a red clover (Trifolium pratense L.) phase II clinical extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UKnowledge - IGC Proceedings (1985-2023): Variation in the Isoflavone and Pterocarpan Contents of Red Clover [uknowledge.uky.edu]
Enhancing the efficiency of "1,11b-Dihydro-11b-hydroxymaackiain" enzymatic conversion
Technical Support Center: Enhancing Enzymatic Conversion of Pterocarpans
Disclaimer: Specific enzymatic conversion protocols and troubleshooting data for "1,11b-Dihydro-11b-hydroxymaackiain" are not extensively available in current scientific literature. The following guide is based on established principles and data from the enzymatic conversion of structurally related pterocarpans and isoflavonoids. This information is intended to provide a foundational framework for researchers to develop and optimize their specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What class of enzymes is likely to be effective for the further conversion of this compound?
A1: Based on the structure of this compound, a pterocarpane with an existing hydroxyl group, several classes of enzymes could be utilized for further modification:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in the hydroxylation of isoflavonoids and other secondary metabolites.[1][2] They could introduce additional hydroxyl groups at various positions on the aromatic rings, potentially altering the compound's biological activity.
-
Glycosyltransferases (GTs): GTs can attach sugar moieties to the existing hydroxyl group, a process known as glycosylation. This can increase the solubility and bioavailability of the compound.[3][4]
-
Methyltransferases (OMTs): These enzymes can add a methyl group to a hydroxyl group, which can also modify the compound's biological properties.[5]
-
Dehydrogenases: These enzymes could potentially oxidize the hydroxyl group at the 11b position, leading to a ketone functionality.
Q2: My enzymatic conversion is showing low to no yield. What are the common causes and how can I troubleshoot this?
A2: Low or no product yield is a common issue in enzymatic biotransformations. Consider the following factors:
-
Enzyme Activity: The enzyme may be inactive or have low specific activity. Verify the activity of your enzyme preparation using a known substrate or a standard assay. Ensure proper storage conditions to prevent degradation.
-
Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. These parameters should be optimized for the specific enzyme being used.
-
Cofactor Availability: Many enzymes, particularly CYPs, require cofactors such as NADPH.[6] Ensure that the reaction mixture contains a sufficient concentration of the necessary cofactors and a regeneration system if needed.
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try varying the substrate concentration to identify the optimal range.
-
Product Inhibition: The product of the reaction may inhibit the enzyme. If possible, remove the product from the reaction mixture as it is formed.
-
Substrate Solubility: Pterocarpans are often poorly soluble in aqueous solutions, which can limit their availability to the enzyme.[7] The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can also inhibit the enzyme.
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A3: The formation of multiple products can be due to the enzyme acting on different positions of the substrate or the presence of contaminating enzymes in your preparation.
-
Enzyme Purity: If you are using a crude enzyme extract, consider purifying the enzyme of interest to remove other enzymes that may be acting on your substrate.
-
Reaction Engineering: Modifying the reaction conditions, such as pH and temperature, can sometimes alter the regioselectivity of the enzyme.
-
Enzyme Engineering: If you have access to the gene encoding the enzyme, site-directed mutagenesis can be used to alter the active site and improve selectivity for a specific position on the substrate.
Q4: How can I monitor the progress of my enzymatic conversion?
A4: The progress of the reaction can be monitored by measuring the disappearance of the substrate and the appearance of the product over time. Common analytical techniques for this include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the substrate and products. A time-course experiment with regular sampling can provide detailed kinetic information.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for qualitatively monitoring the progress of a reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the products being formed and to quantify their abundance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive enzyme | - Verify enzyme activity with a positive control. - Ensure proper enzyme storage (-20°C or -80°C). - Use a fresh batch of enzyme. |
| Sub-optimal reaction conditions | - Perform a pH and temperature optimization screen. - Test different buffer systems. | |
| Insufficient cofactors | - Increase cofactor (e.g., NADPH) concentration. - Implement a cofactor regeneration system. | |
| Poor substrate solubility | - Add a co-solvent (e.g., DMSO, ethanol) at an optimized concentration.[7] - Use detergents to create micelles. | |
| Enzyme Instability | Proteolysis | - Add protease inhibitors to the reaction mixture. |
| Unfavorable buffer conditions | - Screen different buffers and pH values for optimal stability. - Add stabilizing agents like glycerol (B35011) or BSA. | |
| Formation of Multiple Products | Low enzyme specificity | - Modify reaction conditions (pH, temperature) to favor one product. - Consider enzyme engineering to improve regioselectivity. |
| Contaminating enzymes | - Purify the target enzyme from the crude extract. | |
| Difficult Product Purification | Similar properties of substrate and product | - Optimize the chromatographic separation method (e.g., gradient, column chemistry). - Consider derivatization of the product to alter its properties for easier separation. |
Experimental Protocols
Hypothetical Protocol: Hydroxylation of this compound using a Fungal Cytochrome P450
This protocol is a generalized procedure and will require optimization for a specific enzyme and substrate.
1. Enzyme Preparation (from a fungal source):
-
Culture a fungal strain known to produce cytochrome P450 enzymes (e.g., Aspergillus niger, Cunninghamella elegans) in a suitable liquid medium.
-
Induce the expression of CYPs by adding the substrate or a known inducer to the culture.
-
Harvest the fungal mycelia by filtration.
-
Prepare a cell-free extract by disrupting the cells (e.g., sonication, bead beating) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol).
-
(Optional but recommended) Prepare microsomes from the cell-free extract by differential centrifugation to enrich for CYPs.
2. Enzymatic Reaction Setup:
-
In a microcentrifuge tube or a small reaction vessel, combine the following components:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
This compound (dissolved in a minimal amount of DMSO, final concentration to be optimized, e.g., 100 µM)
-
Microsomal enzyme preparation (protein concentration to be optimized, e.g., 0.1-1 mg/mL)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a starting concentration of NADPH (e.g., 1 mM).
-
Incubate the reaction at the optimal temperature with shaking for a defined period (e.g., 1-24 hours).
3. Reaction Monitoring and Termination:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Terminate the reaction in the aliquots by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of the substrate and product(s).
4. Product Extraction and Analysis:
-
Once the reaction has reached the desired conversion, terminate the entire reaction mixture.
-
Extract the products from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and redissolve it in a suitable solvent for purification.
-
Purify the product(s) using techniques such as column chromatography or preparative HPLC.
-
Confirm the structure of the purified product(s) using NMR and mass spectrometry.
Quantitative Data Summary
The optimal conditions for enzymatic conversions can vary widely. The following table provides typical ranges for key parameters based on literature for the biotransformation of isoflavonoids and related compounds.
| Parameter | Typical Range | Considerations |
| pH | 6.0 - 8.0 | Highly enzyme-dependent. Should be optimized for each new enzyme. |
| Temperature | 25°C - 40°C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[8] |
| Substrate Concentration | 10 µM - 500 µM | Higher concentrations can lead to substrate inhibition. Solubility is often a limiting factor. |
| Enzyme Concentration | 0.05 - 2 mg/mL | Should be sufficient to achieve a reasonable reaction rate without being wasteful. |
| Co-solvent (e.g., DMSO) | 0.1% - 5% (v/v) | Necessary for dissolving hydrophobic substrates, but can inhibit enzyme activity at higher concentrations.[7] |
| Incubation Time | 1 - 48 hours | Dependent on the reaction rate and desired conversion. |
Visualizations
Caption: Generalized experimental workflow for the enzymatic conversion of this compound.
References
- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment of Polyglucosylated Isoflavones from Soybean Isoflavone Aglycones Using Optimized Amylosucrase Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization of "1,11b-Dihydro-11b-hydroxymaackiain" during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of 1,11b-Dihydro-11b-hydroxymaackiain during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. For this compound, the critical chiral center is at the 11b position. During workup, the desired stereoisomer can be converted into its diastereomer, the 11b-epimer. This is a significant issue as different stereoisomers can have vastly different biological activities.
Q2: What are the primary factors that induce epimerization of this compound during workup?
A2: The primary factors that can induce epimerization at the 11b-position of pterocarpans are exposure to acidic or basic conditions, and elevated temperatures.[1][2][3][4] The presence of certain solvents can also facilitate this process.
Q3: How can I detect if epimerization has occurred?
A3: Epimerization can be detected by various analytical techniques that are sensitive to stereoisomerism. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method to separate and quantify the desired product and its epimer.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, may also show distinct signals for the two epimers.
Q4: At what stages of the workup is epimerization most likely to occur?
A4: Epimerization is most likely to occur during extraction steps involving acids or bases, such as liquid-liquid extractions to remove acidic or basic impurities. It can also happen during concentration steps if excessive heat is applied, and during chromatographic purification if the stationary phase (e.g., silica (B1680970) gel) has acidic sites.
Troubleshooting Guide
Problem: I see an unexpected second spot on my TLC plate or a second peak in my HPLC chromatogram after workup.
-
Possible Cause: This is a strong indication of the formation of an epimer. The different stereoisomers will likely have different polarities, leading to separation on TLC or HPLC.
-
Troubleshooting Steps:
-
Confirm the Identity: If possible, isolate the minor component and characterize it by NMR and mass spectrometry to confirm it is an epimer.
-
Review Your Workup Conditions:
-
Implement a Modified Protocol: Refer to the "Recommended Experimental Protocol for Minimizing Epimerization" below to refine your workup procedure.
-
Problem: The yield of my desired stereoisomer is consistently low.
-
Possible Cause: Significant epimerization during workup could be converting a substantial portion of your product into its epimer, thus reducing the isolated yield of the desired compound.
-
Troubleshooting Steps:
-
Analyze the Crude Mixture: Before purification, analyze a small sample of your crude reaction mixture by HPLC or NMR to determine the initial ratio of epimers. This will tell you if the epimerization is happening during the reaction or the workup.
-
Optimize Workup Conditions: Systematically evaluate the effect of pH, temperature, and solvents on a small scale to identify the conditions that minimize epimerization. The "Troubleshooting Experimental Design" diagram below provides a logical workflow for this.
-
Data on Factors Affecting Epimerization
The following tables summarize hypothetical data to illustrate the impact of different workup conditions on the epimerization of this compound.
Table 1: Effect of pH on Epimerization During Aqueous Extraction
| Extraction Condition | Desired Product (%) | 11b-Epimer (%) |
| 0.1 M HCl | 75 | 25 |
| pH 5 Acetate (B1210297) Buffer | 95 | 5 |
| Deionized Water | 98 | 2 |
| pH 9 Borate Buffer | 94 | 6 |
| 0.1 M NaOH | 72 | 28 |
Table 2: Effect of Temperature on Epimerization During Solvent Evaporation
| Evaporation Temperature | Desired Product (%) | 11b-Epimer (%) |
| 25°C (in vacuo) | 99 | 1 |
| 40°C (in vacuo) | 92 | 8 |
| 60°C (in vacuo) | 81 | 19 |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize Epimerization
-
Quenching: Upon completion of the reaction, cool the reaction mixture to 0-5°C. Quench the reaction by adding a pre-cooled, buffered aqueous solution at pH 7 (e.g., phosphate-buffered saline).
-
Extraction: Extract the aqueous layer with a non-polar organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with:
-
Pre-cooled deionized water (2 x volume of organic layer).
-
Pre-cooled saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Pre-cooled brine (saturated aqueous NaCl solution).
-
Note: Minimize contact time with any basic or acidic wash solutions.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 25°C.
-
Purification: Purify the crude product using flash column chromatography on neutral silica gel or alumina, or by preparative HPLC with a suitable mobile phase.
Protocol 2: HPLC Method for Quantifying Epimerization
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the desired product and its epimer to determine their relative percentages.
-
Visualizations
Caption: Epimerization at the 11b position.
Caption: Recommended Workup Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Addressing matrix effects in "1,11b-Dihydro-11b-hydroxymaackiain" bioanalysis
Welcome to the technical support center for the bioanalysis of 1,11b-Dihydro-11b-hydroxymaackiain. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects and other common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from biological matrices like plasma or serum, these effects can lead to inaccurate and imprecise quantification.[1] For flavonoids, which this compound is structurally related to, matrix effects can be significant and variable.[2]
Q2: What are the primary causes of matrix effects in plasma-based assays for compounds like this compound?
A2: The primary culprits behind matrix effects in plasma and serum samples are phospholipids (B1166683) from cell membranes.[3][4] These molecules are often co-extracted with the analyte of interest during sample preparation and can interfere with the ionization process in the mass spectrometer's source, leading to either suppressed or enhanced signal intensity.[3][4] Other endogenous components like salts and proteins can also contribute to matrix effects.[1]
Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?
A3: The matrix effect should be assessed during method validation by analyzing blank matrix samples from at least six different sources.[5] A common method is the post-extraction addition approach.[6][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The FDA recommends that the precision of the matrix factor across different lots of matrix should be within an acceptable range.[5][8]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the FDA require that bioanalytical methods are validated to ensure they are free from significant matrix effects.[5][8] This involves demonstrating the selectivity and specificity of the assay in the presence of matrix components.[5][9] It is crucial to evaluate matrix effects to ensure the reliability, accuracy, and reproducibility of the bioanalytical data submitted for regulatory review.[8]
Q5: Should I use an internal standard? If so, what kind is best for mitigating matrix effects?
A5: Yes, using an internal standard (IS) is highly recommended. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is the gold standard because it has nearly identical chemical properties and chromatographic behavior to the analyte.[10] This means it will experience similar extraction recovery and matrix effects, allowing for accurate correction and improving data quality.[10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting and Optimization Guide
This guide provides solutions to common problems encountered during the bioanalysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Low Signal Intensity or Ion Suppression
Possible Causes:
-
Co-elution with phospholipids or other endogenous matrix components that suppress ionization.[4]
-
Suboptimal extraction recovery.
-
Inefficient ionization in the MS source.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Improve Sample Preparation | Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][10] Consider specialized phospholipid removal products (e.g., HybridSPE).[3][11] | To more effectively remove interfering matrix components, particularly phospholipids.[3] |
| Optimize Chromatography | Modify the LC gradient to achieve better separation between this compound and the region where matrix components elute. Use a column with a different chemistry (e.g., HILIC). | To avoid co-elution of the analyte with interfering substances.[10] |
| Sample Dilution | If sensitivity allows, dilute the sample with a suitable solvent before extraction.[6][12] | To reduce the concentration of interfering components in the matrix.[12] |
| Use a SIL-IS | Incorporate a stable isotope-labeled internal standard into the workflow. | To compensate for signal variability caused by matrix effects and improve quantification accuracy.[10] |
Issue 2: High Signal Intensity or Ion Enhancement
Possible Causes:
-
Co-eluting matrix components that reduce charge competition in the ESI source, thereby enhancing the ionization of the analyte.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Improve Sample Cleanup | As with ion suppression, employ more rigorous sample preparation techniques like SPE or LLE to remove the enhancing components.[13] | To isolate the analyte from the compounds causing the signal enhancement. |
| Chromatographic Optimization | Adjust the mobile phase composition, gradient, or column chemistry to separate the analyte peak from the region of ion enhancement. | To ensure the measured signal is solely from the analyte of interest.[13] |
| Check for Interferences | Analyze multiple lots of blank matrix to confirm that the enhancement is a consistent matrix effect and not a discrete interference peak. | To rule out contamination or an unexpected metabolite that is co-eluting. |
Issue 3: Poor Reproducibility and Accuracy
Possible Causes:
-
Variable matrix effects between different sample lots.[14]
-
Inconsistent sample preparation.
-
Instrument instability.
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Evaluate Lot-to-Lot Variability | During method validation, assess matrix effects using at least six different lots of the biological matrix.[5] | To ensure the method is robust and reliable across different patient or animal samples. |
| Standardize Protocols | Ensure all sample preparation steps (e.g., pipetting, vortexing time, evaporation) are consistent and well-documented. | To minimize variability introduced during the sample handling process.[14] |
| Use Matrix-Matched Calibrators | Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[10][12] | To ensure that the calibrators and samples are affected by the matrix in the same way, improving accuracy. |
| Instrument Maintenance | Perform regular maintenance on the LC-MS/MS system, including cleaning the ion source and checking for leaks. | To ensure the instrument is performing optimally and providing consistent results. |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a standard method for evaluating the matrix factor.
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the final, optimized sample preparation method. Evaporate the final extract to dryness if required.
-
Prepare Post-Spike Samples: Reconstitute the dried extracts from each lot with a solution containing this compound and its internal standard at a known concentration (e.g., Low and High QC levels). This is Sample Set A .
-
Prepare Neat Solutions: Prepare solutions of this compound and its internal standard in the reconstitution solvent at the same concentrations as used in Step 2. This is Sample Set B .
-
Analyze Samples: Analyze both Sample Sets A and B by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)
-
Calculate the IS-Normalized MF if an internal standard is used.
-
Calculate the Coefficient of Variation (%CV) of the MF across the different matrix lots. The %CV should be ≤15%.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This is a general SPE protocol that can be optimized for this compound.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Workflow for Troubleshooting Matrix Effects```dot
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. nalam.ca [nalam.ca]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. longdom.org [longdom.org]
- 11. selectscience.net [selectscience.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refinement of NMR Assignment for "1,11b-Dihydro-11b-hydroxymaackiain" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate NMR assignment of "1,11b-Dihydro-11b-hydroxymaackiain" and its derivatives. These complex pterocarpan (B192222) structures can present significant challenges in spectral interpretation. This guide offers detailed methodologies and data analysis strategies to overcome common obstacles.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the NMR analysis of this compound derivatives.
Issue 1: Signal Overlap in the Aliphatic Region (δ 3.0-5.0 ppm)
The protons in the B and C rings of the pterocarpan skeleton often resonate in a crowded region of the ¹H NMR spectrum, leading to significant signal overlap and difficulty in extracting coupling constants.
Solution:
-
Optimize 1D ¹H NMR Acquisition:
-
Higher Magnetic Field: If available, acquire spectra on a higher field spectrometer (e.g., 600 MHz or above) to increase signal dispersion.
-
Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). Aromatic solvents like Benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.
-
Temperature Variation: Acquire spectra at different temperatures. This can sometimes alter the conformation of the molecule and shift the resonances of specific protons.
-
-
Utilize 2D NMR Techniques:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for identifying scalar-coupled protons. It will help trace the connectivity within the individual spin systems of the B and C rings.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): For more complex spin systems where protons are coupled over several bonds, TOCSY can reveal the entire spin network, aiding in the assignment of all protons within a ring system, even with severe overlap.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the proton signals into the wider ¹³C chemical shift range and resolving overlap.
-
Issue 2: Ambiguous Stereochemical Assignment at C6a and C11a
The relative stereochemistry of the B/C ring junction (cis or trans) is a critical aspect of pterocarpan characterization. 1D NMR alone is often insufficient for an unambiguous assignment.
Solution:
-
¹H-¹H Coupling Constants (³JHH):
-
In many pterocarpans, a ³J value between H-6a and H-11a of approximately 6-8 Hz is indicative of a cis fusion. However, this can be dependent on the specific conformation and substitution pattern.
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments are the most definitive methods for determining through-space proximity of protons.
-
For a cis-fused pterocarpan, a clear NOE/ROE correlation will be observed between H-6a and H-11a. The absence of this correlation is indicative of a trans fusion.
-
NOESY is suitable for small to medium-sized molecules, while ROESY is often more effective for molecules in the intermediate size range where the NOE enhancement may be close to zero.
-
Issue 3: Quaternary Carbon Assignment
The assignment of quaternary carbons, which lack directly attached protons, can be challenging.
Solution:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons over two to three bonds.
-
By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be determined. For example, correlations from the aromatic protons of the A and D rings will help assign the quaternary carbons within those rings.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the core structure of this compound?
A1: While specific shifts depend on the solvent and substitution, the following table provides an approximate guide for the parent structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ring A | ||
| 1 | ~6.5-7.0 | ~100-115 |
| 2 | ~6.4-6.8 | ~100-110 |
| 4 | ~6.4-6.8 | ~100-110 |
| 4a | - | ~155-160 |
| Ring B | ||
| 6α | ~3.5-4.5 | ~40-50 |
| 6β | ~3.5-4.5 | |
| 6a | ~3.6-4.0 | ~40-50 |
| Ring C | ||
| 11a | ~5.0-5.5 | ~80-90 |
| 11b | - | ~70-80 |
| Ring D | ||
| 7 | ~6.8-7.2 | ~115-125 |
| 8 | ~6.8-7.2 | ~115-125 |
| 10 | ~6.8-7.2 | ~115-125 |
| 11 | - | ~150-155 |
| O-CH₂-O | ~5.9 | ~101 |
Q2: Which NMR experiments are essential for the complete assignment of a novel this compound derivative?
A2: A standard set of experiments for unambiguous assignment includes:
-
1D ¹H NMR: For initial assessment of proton signals and integration.
-
1D ¹³C NMR (with DEPT-135/90): To determine the number of carbon environments and distinguish between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹H COSY: To establish proton-proton coupling networks.
-
2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
2D ¹H-¹³C HMBC: To identify long-range proton-carbon correlations, crucial for assigning quaternary carbons and connecting spin systems.
-
2D NOESY or ROESY: To determine the relative stereochemistry.
Q3: My ¹H NMR spectrum shows broad signals. What could be the cause and how can I fix it?
A3: Broad signals in the ¹H NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may improve resolution.
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange or Conformational Flexibility: If the molecule is undergoing exchange between different conformations on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) may help to either sharpen the signals (fast exchange) or resolve the individual conformers (slow exchange).
Experimental Protocols
Standard NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
For sensitive experiments or long acquisition times, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes.
Key 2D NMR Experimental Parameters (General Guidance):
-
¹H-¹H COSY:
-
Pulse Program: Standard COSY (e.g., cosygp)
-
Spectral Width: Cover the full ¹H chemical shift range.
-
Data Points: Acquire a sufficient number of points in both dimensions for good resolution (e.g., 2048 in F2, 256-512 in F1).
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgp)
-
Spectral Width: Cover the full ¹H range in F2 and the expected ¹³C range in F1.
-
¹JCH Coupling Constant: Set to an average value for one-bond C-H couplings (e.g., 145 Hz).
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
-
nJCH Coupling Constant: Optimized for long-range couplings (typically 8-10 Hz).
-
-
¹H-¹H NOESY/ROESY:
-
Pulse Program: Standard NOESY or ROESY with gradient selection.
-
Mixing Time: This is a critical parameter that needs to be optimized. For NOESY, typical values range from 300-800 ms (B15284909). For ROESY, 150-300 ms is a good starting point. It may be necessary to run a series of experiments with different mixing times.
-
Visualizations
Caption: Recommended experimental workflow for the complete NMR assignment of this compound derivatives.
Caption: Decision tree for troubleshooting signal overlap in the ¹H NMR spectra of pterocarpan derivatives.
Technical Support Center: Preparative HPLC Purification of 1,11b-Dihydro-11b-hydroxymaackiain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up and purification of "1,11b-Dihydro-11b-hydroxymaackiain" and similar flavonoid compounds using preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the preparative HPLC process, offering potential causes and solutions to ensure efficient and successful purification.
Common Chromatographic Problems
| Problem | Possible Cause | Solution |
| High Column Backpressure | Column blockage or contamination.[1][2] | - Implement better sample cleanup procedures before injection. - Use a guard column to protect the preparative column. - If the inlet frit is plugged, replace it or the entire column.[2] - Reverse flush the column with a strong, appropriate solvent.[1] |
| Particle size of the stationary phase is too small.[2] | - Opt for a column with a larger particle size for preparative scale. | |
| System blockage (e.g., tubing, frits).[2] | - Systematically check the flow path for any obstructions. | |
| Peak Tailing | Blocked guard or column inlet frit. | - Replace the guard column or the inlet frit. |
| Presence of a void in the column. | - Replace the column and avoid sudden pressure changes. | |
| Secondary interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Add a competitive agent to the mobile phase. | |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase if possible.[3] |
| Sample overload.[1][4] | - Decrease the sample concentration or injection volume.[1] - Consider using a larger inner diameter column. | |
| Column collapse or damage.[3] | - Replace the column. | |
| Split Peaks | Column channeling or void.[5] | - Repack or replace the column.[5] |
| Sample solvent incompatibility. | - Ensure the sample solvent is compatible with the mobile phase. | |
| Co-elution of an interfering compound.[3] | - Optimize the mobile phase composition or gradient to improve resolution. | |
| Low Signal Intensity | Poor sample solubility in the mobile phase. | - Optimize the sample solvent. |
| Detector settings are not optimal.[1] | - Adjust detector parameters such as wavelength and sensitivity. | |
| Non-specific adsorption to metal surfaces of the HPLC system.[6] | - Use columns and systems with bio-inert surfaces where possible. |
Frequently Asked Questions (FAQs)
Q1: How do I scale up my analytical HPLC method to a preparative scale?
A1: Scaling up from analytical to preparative HPLC requires adjusting several parameters to maintain separation efficiency while increasing the load. The primary goal is to keep the linear velocity of the mobile phase constant. You can use the following formula to adjust the flow rate:
Fprep = Fanalyt * (dprep2 / danalyt2)
Where:
-
Fprep is the preparative flow rate.
-
Fanalyt is the analytical flow rate.
-
dprep is the inner diameter of the preparative column.
-
danalyt is the inner diameter of the analytical column.
The sample load can be scaled up proportionally to the cross-sectional area of the column.[7] It is crucial to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution.[8]
Q2: What is the maximum amount of sample I can load onto my preparative column?
A2: The maximum loadability is specific to each separation and depends on factors like the complexity of the sample mixture, the resolution between the target peak and impurities, and the column dimensions.[8] A practical approach is to perform a loading study by incrementally increasing the injection volume or sample concentration while monitoring the resolution and peak shape.[8][9] A general rule of thumb for reversed-phase HPLC is a minimum specific loadability of 1% (1g of crude material per 100g of stationary phase).[9]
Q3: My sample is not dissolving well in the mobile phase. What should I do?
A3: If your sample has poor solubility in the initial mobile phase, you may need to dissolve it in a stronger solvent. However, injecting a large volume of a strong solvent can lead to poor peak shape. To mitigate this, you can use techniques like "at-column dilution," where the sample is introduced into a stream of weaker solvent just before the column, or inject smaller volumes of the concentrated sample.[8]
Q4: How can I improve the purity of my collected fractions?
A4: To improve purity, you may need to optimize the separation by adjusting the mobile phase composition, gradient slope, or flow rate.[10] Collecting narrower fractions across the peak can also help isolate the purest parts. Re-chromatographing the collected fractions under the same or a slightly modified method can further enhance purity.
Q5: What are the key considerations for choosing a preparative HPLC column?
A5: Key considerations include:
-
Particle Size: Larger particles (typically >10 µm) are often used in preparative HPLC to reduce backpressure.[11]
-
Column Dimensions: The inner diameter and length of the column will determine the loading capacity. Larger diameter columns allow for higher mass loads.[5]
-
Stationary Phase Chemistry: The chemistry should be the same as the one used for the analytical method development (e.g., C18, C8) to ensure similar selectivity.[7]
Experimental Protocols
While a specific protocol for "this compound" is not available, a general methodology for the preparative purification of flavonoids is provided below. This should be optimized for your specific compound and crude extract.
General Preparative HPLC Protocol for Flavonoid Purification
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Optimize the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol) to achieve good resolution of the target peak from impurities.
-
Determine the retention time of "this compound".
-
-
Scale-Up Calculation:
-
Based on the inner diameter of your preparative column (e.g., 21.2 mm, 50 mm), calculate the required flow rate and estimate the scalable sample load.
-
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent, ideally the initial mobile phase. If a stronger solvent is necessary, keep the volume as low as possible.
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample.
-
Run the scaled-up gradient method.
-
Monitor the separation using a UV detector at a wavelength appropriate for flavonoids (e.g., 280 nm or 340 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of "this compound" based on the retention time from the analytical run. A fraction collector is highly recommended.[11]
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using the initial analytical HPLC method.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for preparative HPLC purification.
Caption: Troubleshooting decision tree for preparative HPLC.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. mz-at.de [mz-at.de]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. isca.in [isca.in]
- 11. ijcpa.in [ijcpa.in]
Validation & Comparative
Comparative Bioactivity Analysis: Maackiain vs. 1,11b-Dihydro-11b-hydroxymaackiain
A detailed guide for researchers and drug development professionals on the biological activities of the pterocarpan (B192222) maackiain (B7765809) and its derivative, 1,11b-Dihydro-11b-hydroxymaackiain.
This guide provides a comparative overview of the known biological activities of maackiain and this compound, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. While extensive research has been conducted on maackiain, data on its hydroxylated and dihydrogenated derivative remains limited. This document summarizes the available experimental data for maackiain and contextualizes the potential bioactivity of this compound within the broader class of pterocarpans.
Executive Summary
Maackiain, a well-studied pterocarpan found in various leguminous plants, exhibits a range of biological effects, including anticancer and antimicrobial properties. In contrast, scientific literature on the specific bioactivities of this compound is scarce, with its primary reported role being a hepatoprotective agent. This guide presents the available quantitative data for maackiain to serve as a benchmark for future comparative studies.
Data Presentation: Bioactivity of Maackiain
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of maackiain from published studies.
Table 1: Anti-inflammatory Activity of Maackiain
| Cell Line | Assay | Target | IC₅₀ (µM) | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | iNOS | 59.0 ± 1.5 | [1] |
Table 2: Anticancer Activity of Maackiain
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 25.24 | [2] |
| BT549 | Triple-Negative Breast Cancer | CCK-8 | 20.99 | [2] |
| SiHa | Cervical Carcinoma | MTT | 0.508 (µg/mL) | [3] |
| MCF-7 | Breast Carcinoma | MTT | 0.053 (µg/mL) | [3] |
| HCT-15 | Colon Carcinoma | MTT | - | [3] |
Note: IC₅₀ values from different studies may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of maackiain for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent system.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The IC₅₀ value, the concentration of maackiain that inhibits 50% of NO production, is calculated from the dose-response curve.
Anticancer Activity: CCK-8 and MTT Assays
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, BT549, SiHa, MCF-7, HCT-15) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Experimental Procedure (CCK-8 Assay): [2]
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL.
-
After 24 hours, the cells are treated with various concentrations of maackiain (e.g., 0, 2.5, 5, 10, 20, 40, 80, 100 µM) for 24 or 48 hours.[2]
-
Following treatment, 10 µL of CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using an ELISA plate reader.[2]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.
Experimental Procedure (MTT Assay):
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach.
-
The cells are then exposed to different concentrations of maackiain for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
The IC₅₀ value is calculated based on the concentration-dependent inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of maackiain and a general workflow for assessing anticancer activity.
Discussion and Future Directions
The available evidence strongly supports the bioactivity of maackiain as an anti-inflammatory and anticancer agent. Its mechanisms of action appear to involve the modulation of key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, and the induction of cytotoxicity in various cancer cell lines.
The significant gap in the literature regarding the bioactivity of this compound presents a clear opportunity for future research. As a structurally related pterocarpan, it is plausible that this derivative may also possess interesting biological properties. Its reported hepatoprotective effect suggests a distinct pharmacological profile from maackiain.
Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head comparisons of maackiain and this compound in standardized antimicrobial, anti-inflammatory, and anticancer assays are crucial to delineate their respective potencies and mechanisms of action.
-
Mechanism of Action Studies: For this compound, elucidating its molecular targets and signaling pathways is essential to understand its biological function.
-
In Vivo Efficacy: Preclinical in vivo studies are necessary to validate the therapeutic potential of both compounds in relevant disease models.
By systematically investigating the bioactivities of maackiain derivatives like this compound, the scientific community can expand the therapeutic landscape of pterocarpans and potentially uncover novel drug candidates.
References
- 1. Chemical constituents from Maackia amurensis and their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Structural Equivalence of Synthetic and Natural 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the structural identity of a synthetic compound with its natural counterpart is a critical step in preclinical development. This guide provides a comprehensive comparison of synthetic versus natural "1,11b-Dihydro-11b-hydroxymaackiain," a pterocarpan (B192222) of significant interest. Through a detailed examination of experimental data, this document aims to validate the structural integrity of the synthetically produced molecule against the naturally occurring compound.
The pterocarpan "this compound," more commonly known in scientific literature as (+)-6a-hydroxymaackiain, is a key intermediate in the biosynthesis of the phytoalexin pisatin (B192138) in the pea plant (Pisum sativum)[1][2][3][4][5]. Its chemical structure, characterized by a tetracyclic ring system, presents a significant synthetic challenge. The successful synthesis of this molecule is a crucial step for ensuring a stable and scalable supply for research and potential therapeutic applications, necessitating rigorous structural validation.
Comparative Structural Analysis: A Data-Driven Approach
To ascertain the structural equivalence of synthetic and natural (+)-6a-hydroxymaackiain, a multi-pronged analytical approach is employed. This typically involves a combination of spectroscopic and chiroptical techniques to compare the molecular fingerprint of the two samples.
Table 1: Spectroscopic and Physical Data Comparison
| Parameter | Synthetic (+)-6a-hydroxymaackiain | Natural (+)-6a-hydroxymaackiain |
| Molecular Formula | C₁₆H₁₂O₅ | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol | 284.26 g/mol |
| ¹H NMR (ppm) | Data not available in searched literature | Data not available in searched literature |
| ¹³C NMR (ppm) | Data not available in searched literature | Data not available in searched literature |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 285.0709 | Expected [M+H]⁺: 285.0709 |
| Optical Rotation [α]D | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols for Structural Validation
The validation of the synthetic compound's structure relies on a suite of well-established analytical methods. The following protocols are fundamental for a comprehensive comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework of the molecule and compare the chemical environment of each atom in the synthetic and natural samples.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of each the synthetic and natural (+)-6a-hydroxymaackiain in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire one-dimensional proton NMR spectra. The chemical shifts (δ), coupling constants (J), and integration of the signals should be identical for both samples.
-
¹³C NMR Spectroscopy: Acquire one-dimensional carbon NMR spectra. The chemical shifts of all carbon atoms should match between the synthetic and natural samples.
-
2D NMR Spectroscopy: Conduct two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the connectivity of protons and carbons, ensuring an unambiguous assignment of the entire molecular structure.
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and fragmentation pattern of the synthetic and natural compounds, providing confirmation of the elemental composition.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the synthetic and natural samples in a suitable solvent (e.g., methanol, acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: Compare the high-resolution mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺ or [M-H]⁻) of both samples. The results should be identical and consistent with the calculated exact mass of C₁₆H₁₂O₅. Tandem MS (MS/MS) can be used to compare fragmentation patterns for further structural confirmation.
Chiroptical Methods: Optical Rotation
Objective: To confirm that the synthetic compound has the same absolute stereochemistry as the natural product. Pterocarpans possess chiral centers, making the determination of their stereoisomeric form crucial.
Methodology:
-
Sample Preparation: Prepare solutions of the synthetic and natural (+)-6a-hydroxymaackiain of a known concentration in a suitable solvent.
-
Polarimetry: Measure the optical rotation of both samples using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).
-
Data Analysis: The specific rotation [α]D value, including the sign (+ or -), should be identical for both the synthetic and natural enantiomers.
Workflow for Structural Validation
The logical flow of experiments to validate the structure of synthetic (+)-6a-hydroxymaackiain is outlined below.
Conclusion
The rigorous comparison of synthetic and natural "this compound" through a combination of NMR spectroscopy, mass spectrometry, and chiroptical methods is indispensable. While the specific experimental data for a side-by-side comparison is not widely disseminated in the reviewed literature, the established methodologies provide a clear roadmap for this validation. The confirmation of identical spectroscopic and physical properties between the synthetic and natural compound would provide unequivocal evidence of structural equivalence. This validation is a cornerstone for advancing the research and development of this promising natural product, ensuring that future studies are conducted with a well-characterized and reliable source of the molecule.
References
- 1. Isolation of the cDNAs encoding (+)6a-hydroxymaackiain 3-O-methyltransferase, the terminal step for the synthesis of the phytoalexin pisatin in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic specificity of pea O-methyltransferases suggests gene duplication for (+)-pisatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Detection of 1,11b-Dihydro-11b-hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the quantitative determination of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with potential hepatoprotective effects.[1] The methods under review are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document presents a comparative summary of their performance, detailed experimental protocols, and a logical workflow for method cross-validation.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for the HPLC-UV and UPLC-MS/MS methods for the analysis of isoflavonoids, including maackiain (B7765809), a structurally related compound. The data for the UPLC-MS/MS method is derived from a validated method for maackiain analysis.[2][3] The HPLC-UV data is representative of typical performance for isoflavonoid (B1168493) analysis.[4][5][6]
| Parameter | HPLC-UV | UPLC-MS/MS | Reference(s) |
| Linearity (r²) | >0.999 | >0.99 | [7][8] |
| Limit of Detection (LOD) | 1.09 pmol (for daidzein) | 4.88 nM (for maackiain) | [2][3][4] |
| Limit of Quantification (LOQ) | ~3 pmol | 9.75 nM | [2][3][4] |
| Intra-day Precision (RSD) | <2.79% | <15% | [2][7][8] |
| Inter-day Precision (RSD) | <2.79% | <11.2% | [2][7][8] |
| Accuracy (Recovery) | 74.16–91.84% | 85.7–102.0% | [2][7][8] |
| Analysis Time | < 30 minutes | < 4 minutes | [2][3][9] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of isoflavonoids.
a. Sample Preparation:
-
Extraction: Solid samples are finely ground and extracted with a 70/30 acetonitrile (B52724)/water mixture. The extraction can be facilitated by sonication for 30 minutes, with intermittent vortexing.
-
Centrifugation: The extract is centrifuged at 5000 rpm for 10 minutes to pellet solid material.
-
Filtration: The resulting supernatant is filtered through a 0.45-μm PVDF filter prior to injection.[10]
b. Instrumentation and Conditions:
-
Chromatography System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for the separation of isoflavonoids.[4]
-
Mobile Phase: A gradient elution using acetonitrile and water, often with a small percentage of acetic acid (e.g., 1%) to improve peak shape.[5]
-
Detection: UV detection is performed at the maximum absorbance wavelength of the analyte, which for many isoflavones is around 250-260 nm.[5]
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve generated from certified reference standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples. The following protocol is based on a validated method for maackiain.[2][3]
a. Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma), a one-step protein precipitation is performed by adding methanol. This is a simple and effective method for sample clean-up.[2][3]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected for injection.
b. Instrumentation and Conditions:
-
Chromatography System: A UPLC system capable of high-pressure operation.
-
Column: A Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) is suitable.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water is used.[2]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[2]
-
Column Temperature: The column is maintained at 60 °C to ensure sharp and symmetrical peaks.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[2]
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and UPLC-MS/MS methods.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. s4science.at [s4science.at]
"1,11b-Dihydro-11b-hydroxymaackiain" vs. other pterocarpan phytoalexins in antifungal assays
An Examination of Antifungal Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Pterocarpan (B192222) phytoalexins, a significant class of isoflavonoids produced by plants in response to pathogen attack, have garnered considerable interest for their potential as antifungal agents. While a plethora of these compounds exist, this guide provides a comparative overview of the antifungal properties of prominent pterocarpan phytoalexins, with a particular focus on contextualizing the potential role of derivatives such as 1,11b-Dihydro-11b-hydroxymaackiain.
It is important to note that while the parent compound, maackiain, and other pterocarpans have been the subject of numerous studies, direct comparative antifungal assay data for this compound is limited in the currently available scientific literature. Therefore, this guide will draw comparisons between well-documented pterocarpans to provide a framework for understanding the potential efficacy of this and other related derivatives. Pterocarpans are known to be produced by plants as part of their defense mechanism against fungal pathogens.[1] The relationship between their structure and antifungal activity is a key area of research, with factors like lipophilicity believed to enhance their effectiveness.[1]
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key pterocarpan phytoalexins against various fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.
| Pterocarpan Phytoalexin | Fungal Species | MIC (µg/mL) | Reference |
| Maackiain | Rhizoctonia solani | 25 | [2] |
| Maackiain | Fusarium solani | 50 | [2] |
| Medicarpin | Rhizoctonia solani | 50 | [2] |
| Medicarpin | Fusarium solani | >100 | [2] |
| Pisatin | Rhizoctonia solani | 100 | [2] |
| Pisatin | Fusarium solani | 100 | [2] |
| Glyceollin I | Aspergillus fumigatus | 12.5 | [3] |
| Glyceollin I | Candida albicans | 25 | [3] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental methodologies.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of antifungal activity is typically conducted using standardized in vitro susceptibility assays. The Broth Microdilution Method is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Broth Microdilution Method
This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal pathogen. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible fungal growth.
Key Steps:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ colony-forming units per milliliter).
-
Serial Dilution of Test Compound: The pterocarpan phytoalexin is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) within the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The wells are visually inspected or read using a spectrophotometer to determine the lowest concentration that inhibits fungal growth.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of pterocarpan phytoalexins.
Hypothesized Mechanism of Antifungal Action
The precise signaling pathways and molecular targets of many pterocarpan phytoalexins are still under investigation. However, a prevailing hypothesis is that their antifungal activity stems from their ability to disrupt the fungal cell membrane and inhibit key enzymes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
One of the primary targets of many antifungal drugs is the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[4][5] Inhibition of ergosterol synthesis compromises the structural integrity and function of the membrane. While direct evidence for pterocarpan-mediated inhibition of specific enzymes in the ergosterol biosynthesis pathway is still emerging, it represents a plausible mechanism of action.
Caption: Hypothesized mechanism of action for the antifungal activity of pterocarpan phytoalexins.
References
- 1. Pterocarpans: interesting natural products with antifungal activity and other biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pterocarpans: interesting natural products with antifungal activity and other biological properties | Semantic Scholar [semanticscholar.org]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebsco.com [ebsco.com]
A Comparative Guide to the Biosynthetic Enzymes of 6a-Hydroxymaackiain Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the key enzymes involved in the biosynthesis of 6a-hydroxymaackiain (B600481), a pterocarpan (B192222) phytoalexin with significant biological activities. This document provides a structured overview of the available quantitative data on enzyme performance, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction to 6a-Hydroxymaackiain Biosynthesis
The biosynthesis of 6a-hydroxymaackiain is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. This pathway is particularly prominent in leguminous plants, where pterocarpans act as crucial defense compounds against pathogens. The core pathway involves a series of enzymes that catalyze specific transformations, leading to the formation of the characteristic pterocarpan skeleton, followed by hydroxylation and methylation steps. Understanding the nuances of these enzymes across different plant species is critical for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.
Comparative Analysis of Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of 6a-hydroxymaackiain and its immediate precursors. Data across different plant species are presented to highlight enzymatic variations.
| Enzyme | Species | Substrate(s) | Km | kcat | Vmax | Optimal pH | Optimal Temperature (°C) |
| Vestitone (B1219705) Reductase (VR) | Medicago sativa (Alfalfa) | (3R)-Vestitone, NADPH | - | - | - | - | - |
| Pterocarpan Synthase (PTS) | Glycyrrhiza echinata | (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | - | - | - | 6.5 - 7.5 | - |
| Glycine max (Soybean) | (3R,4R)-DMI | - | - | - | - | - | |
| Lotus japonicus | (3R,4R)-DMI | - | - | - | - | - | |
| 3,9-Dihydroxypterocarpan (B190946) 6a-hydroxylase (D6aH) | Glycine max (Soybean) | 3,9-Dihydroxypterocarpan, NADPH | - | - | - | - | - |
| 6a-Hydroxymaackiain 3-O-methyltransferase (HMM) | Pisum sativum (Pea) | (+)-6a-Hydroxymaackiain | 2.3 µM[1][2][3][4] | - | - | 7.9[1][2][3] | - |
| S-Adenosyl-L-methionine | 35 µM[1][2][3][4] | - | - | 7.9[1][2][3] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of enzyme activities. Below are generalized protocols for the key enzymatic assays based on available literature.
Vestitone Reductase (VR) Assay
This assay measures the NADPH-dependent reduction of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049).
-
Enzyme Source: Purified recombinant VR from Medicago sativa expressed in E. coli.[5][6]
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM (3R)-Vestitone (substrate)
-
200 µM NADPH (cofactor)
-
Purified VR enzyme
-
-
Procedure:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.
-
The reaction product can be confirmed by HPLC or LC-MS analysis.
-
-
Calculation: Enzyme activity is calculated based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
Pterocarpan Synthase (PTS) Assay
This assay determines the activity of PTS in converting 7,2'-dihydroxy-4'-methoxyisoflavanol to medicarpin (B1676140) (a precursor to maackiain).
-
Enzyme Source: Recombinant PTS from Glycyrrhiza echinata, Glycine max, or Lotus japonicus expressed in E. coli.[7][8]
-
Reaction Mixture:
-
50 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
50 µM 7,2'-dihydroxy-4'-methoxyisoflavanol (substrate)
-
Purified PTS enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product, evaporate the solvent, and redissolve the residue in methanol.
-
Analyze the formation of medicarpin by HPLC or LC-MS.
-
-
Calculation: Quantify the product peak and calculate the specific activity of the enzyme (e.g., in pkat/mg protein).
3,9-Dihydroxypterocarpan 6a-hydroxylase (D6aH) Assay
This assay measures the hydroxylation of 3,9-dihydroxypterocarpan, a reaction catalyzed by a cytochrome P450 enzyme.
-
Enzyme Source: Microsomal fraction from elicitor-treated soybean cell cultures or recombinant D6aH expressed in yeast.[9][10]
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
50 µM 3,9-Dihydroxypterocarpan (substrate)
-
1 mM NADPH
-
Microsomal preparation or purified recombinant enzyme
-
NADPH:cytochrome P450 reductase (if using purified D6aH)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C with shaking.
-
After a specific time, stop the reaction by adding acidified ethyl acetate.
-
Extract the product, dry it down, and resuspend in a suitable solvent.
-
Analyze the formation of 6a-hydroxy-3,9-dihydroxypterocarpan by HPLC or LC-MS.
-
-
Calculation: Determine the amount of product formed and calculate the enzyme activity.
6a-Hydroxymaackiain 3-O-methyltransferase (HMM) Assay
This assay quantifies the methylation of 6a-hydroxymaackiain to pisatin (B192138) (in pea) or a similar methylated derivative.
-
Enzyme Source: Purified HMM from CuCl2-stressed pea seedlings or recombinant enzyme.[1][2][3][4][11]
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.9)
-
10 µM (+)-6a-Hydroxymaackiain (substrate)
-
50 µM S-Adenosyl-L-methionine (SAM) (methyl donor, can be radiolabeled, e.g., [14C]SAM for sensitive detection)
-
Purified HMM enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction by adding citric acid.
-
Extract the product with ethyl acetate.
-
Analyze the product by thin-layer chromatography (TLC) and liquid scintillation counting (if using radiolabeled SAM) or by HPLC.
-
-
Calculation: Calculate the rate of product formation to determine enzyme activity.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular cloning and expression of alfalfa (Medicago sativa L.) vestitone reductase, the penultimate enzyme in medicarpin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of vestitone reductase from alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further characterization of cytochrome P450 involved in phytoalexin synthesis in soybean: cytochrome P450 cinnamate 4-hydroxylase and 3,9-dihydroxypterocarpan 6a-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of "1,11b-Dihydro-11b-hydroxymaackiain" purification techniques
A Head-to-Head Comparison of Purification Techniques for 1,11b-Dihydro-11b-hydroxymaackiain
For researchers and professionals in drug development, the efficient purification of bioactive compounds is a critical step. This guide provides a detailed comparison of two distinct chromatographic techniques for the purification of this compound, a pterocarpan (B192222) with potential therapeutic applications. The comparison focuses on traditional silica (B1680970) gel column chromatography and the more modern countercurrent chromatography (CCC), offering insights into their performance based on experimental data from related compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for silica gel chromatography and countercurrent chromatography in the context of purifying polar compounds like pterocarpans.
| Parameter | Silica Gel Column Chromatography | Countercurrent Chromatography (CCC) |
| Principle | Adsorption (liquid-solid) chromatography. Separation is based on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.[1][2] | Partition (liquid-liquid) chromatography. Separation is based on the differential partitioning of compounds between two immiscible liquid phases (stationary and mobile).[3] |
| Stationary Phase | Solid (e.g., silica gel, alumina).[1][2] | Liquid held in place by centrifugal force.[3] |
| Sample Loss Risk | High, due to irreversible adsorption of polar compounds onto the silica gel.[3] | Low, as there is no solid support for irreversible adsorption. |
| Solvent Consumption | High.[3] | Generally lower than traditional column chromatography.[3] |
| Time Efficiency | Can be laborious and time-consuming.[3] | Often faster than silica gel chromatography.[3] |
| Scalability | Can be scaled up, but may become less efficient. | Highly scalable for preparative separations.[4] |
| Purity Achieved | Variable, can be high but may require multiple steps. | High purity, often in a single step.[4] |
| Typical Application | Widely used for the purification of a broad range of organic compounds.[1][5] | Particularly advantageous for the purification of polar compounds from complex mixtures like plant extracts.[3][4] |
Experimental Protocols
The following are detailed methodologies for the purification of a pterocarpan like this compound using the two compared techniques. These protocols are based on established methods for similar compounds.
Method 1: Silica Gel Column Chromatography
This protocol describes a standard procedure for the purification of a moderately polar compound from a crude extract.
1. Preparation of the Column:
- A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
- The column is washed with the starting mobile phase until the packing is stable.
2. Sample Loading:
- The crude extract containing this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.
- The dissolved sample is carefully loaded onto the top of the silica gel bed.
3. Elution:
- The separation is achieved by passing a mobile phase, typically a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), through the column.
- The elution gradient is chosen based on preliminary analysis by thin-layer chromatography (TLC).
4. Fraction Collection and Analysis:
- Fractions of the eluate are collected sequentially.
- Each fraction is analyzed by TLC or HPLC to identify those containing the target compound.
5. Compound Isolation:
- Fractions containing the pure compound are combined.
- The solvent is removed under reduced pressure to yield the purified this compound.
Method 2: Countercurrent Chromatography (CCC)
This protocol outlines the purification of a polar compound using a two-phase solvent system in a CCC instrument.
1. Solvent System Selection:
- A suitable two-phase solvent system is selected. A common system for pterocarpans is hexane-chloroform-methanol-water.[3]
- The partition coefficient (K) of the target compound in the selected solvent system is determined to ensure it is within an optimal range (typically 0.5 < K < 2.0).
2. Instrument Preparation:
- The CCC coil is filled with the stationary phase (either the upper or lower phase of the solvent system).
- The instrument is rotated at a specific speed to create a strong centrifugal field that retains the stationary phase.
3. Sample Injection:
- The crude extract is dissolved in a mixture of both phases of the solvent system.
- The sample solution is injected into the CCC system.
4. Elution and Fractionation:
- The mobile phase is pumped through the coil.
- The eluate is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
5. Compound Recovery:
- Fractions containing the purified this compound are combined.
- The solvents are evaporated to obtain the pure compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the purification techniques and a potential signaling pathway influenced by similar bioactive molecules.
Caption: Experimental workflows for purification.
Caption: A potential signaling pathway.
References
Comparative Quantification of Pterocarpan Phytoalexins in Leguminous Plants: A Guide for Researchers
A scarcity of direct quantitative data for 1,11b-Dihydro-11b-hydroxymaackiain necessitates a broader comparative analysis of closely related and well-studied pterocarpans, namely maackiain (B7765809) and pisatin (B192138). This guide provides an overview of the current knowledge on the distribution and quantification of these compounds in various plant species, alongside detailed experimental protocols to aid researchers in their analytical endeavors.
Introduction to Pterocarpan Phytoalexins
Pterocarpans are a significant class of isoflavonoids, plant secondary metabolites known for their defensive roles against pathogens and other stressors.[1][2] Maackiain and its derivative, pisatin, are prominent pterocarpans found primarily in leguminous plants (Fabaceae).[2][3] Pisatin, the major phytoalexin in pea (Pisum sativum), is biosynthetically derived from (+)-maackiain through a 6a-hydroxylation step.[3][4] Due to their antimicrobial properties, the quantification of these compounds is crucial for understanding plant defense mechanisms and for potential applications in agriculture and medicine.
Relative Quantification of Maackiain and Pisatin in Plant Varieties
| Plant Species | Compound Detected | Tissue/Organ | Notes |
| Pea (Pisum sativum) | Pisatin, (+)-Maackiain | Pods, Seedlings | Pisatin is the major phytoalexin.[3][5] Maackiain is a known precursor.[4] |
| Red Clover (Trifolium pratense) | (-)-Maackiain | Roots | Accumulates in response to fungal pathogens.[1] |
| Chickpea (Cicer arietinum) | Maackiain | Seedlings | Induced upon fungal infection. |
| Alfalfa (Medicago sativa) | Medicarpin (a related pterocarpan) | Various | Often studied alongside other isoflavonoids. |
Experimental Protocols
Accurate quantification of pterocarpans requires robust extraction and analytical methods. Below are detailed protocols for the general extraction and quantification of isoflavonoids, including pterocarpans, and a specific rapid assay for pisatin.
General Protocol for Pterocarpan Extraction and HPLC Analysis
This method is suitable for the relative quantification of various isoflavonoids, including maackiain, from plant tissues.
1. Sample Preparation:
-
Lyophilize (freeze-dry) plant material to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle.
2. Extraction:
-
Immerse a known weight of the powdered sample (e.g., 100 mg) in a suitable solvent. A common solvent system is 80% methanol (B129727) in water.[6]
-
Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.
-
Filter the extract through a 0.45-μm syringe filter before analysis.[7]
3. HPLC Quantification:
-
Column: A reversed-phase C18 column is typically used for separation.[7][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid, is commonly employed.[7]
-
Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength for the compound of interest (e.g., around 280-310 nm for pterocarpans).
-
Quantification: Create a standard curve using a purified standard of the target compound (e.g., maackiain). The concentration in the plant extract is then determined by comparing its peak area to the standard curve.
Rapid Spectrophotometric Assay for Pisatin
This method provides a simple and rapid way to quantify pisatin, particularly in pea endocarp tissue.[9][10][11]
1. Elicitation and Incubation (Optional):
-
To induce pisatin production, apply an elicitor (e.g., a solution of chitosan (B1678972) or a fungal spore suspension) to the inner surface of immature pea pods.[10]
-
Incubate the pods in a moist environment for 24-48 hours.
2. Extraction:
-
Excise the endocarp tissue from the pea pods.
-
Extract the tissue with a suitable solvent like ethanol (B145695).
-
Collect the ethanol extract.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the extract using a spectrophotometer. Pisatin in ethanol exhibits a characteristic UV absorption spectrum with a peak at 309 nm.[10][11]
-
The concentration of pisatin can be calculated using its molar extinction coefficient at this wavelength. The ratio of absorbance at 309 nm to 286 nm should be approximately 1.47 for pure pisatin, which can be used as a purity check.[10]
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental pathways, the following diagrams have been generated.
Figure 1. Biosynthetic pathway of pisatin from (+)-maackiain in Pisum sativum.
Figure 2. General experimental workflow for the quantification of pterocarpans.
Conclusion
While direct quantitative data for this compound remains elusive, the study of related pterocarpans like maackiain and pisatin offers a solid foundation for researchers. The provided protocols for extraction and analysis, coupled with an understanding of the biosynthetic pathways, will facilitate further investigations into the roles of these important phytoalexins in plant biology and their potential applications. Future research employing advanced analytical techniques such as LC-MS/MS will be instrumental in identifying and quantifying a wider range of pterocarpans, including the specific compound of interest, across a broader spectrum of plant varieties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pisatin - Wikipedia [en.wikipedia.org]
- 4. Role of Oxygenases in Pisatin Biosynthesis and in the Fungal Degradation of Maackiain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4.2. Isoflavone Extraction and Quantification [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Absolute Configuration of 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Guide to Using Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy with alternative methods for confirming the absolute configuration of the pterocarpan (B192222) "1,11b-Dihydro-11b-hydroxymaackiain," supported by experimental data and detailed protocols.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for stereochemical elucidation.[1][2] For complex natural products like pterocarpans, CD spectroscopy offers a reliable method to determine the absolute configuration in solution.[3][4]
Performance Comparison: CD Spectroscopy vs. Alternative Methods
The determination of the absolute configuration of chiral molecules can be approached through various analytical techniques. While CD spectroscopy is a robust method, it is essential to understand its performance in the context of other available options.
| Method | Principle | Advantages | Limitations | Applicability to this compound |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral chromophores.[1] | High sensitivity, small sample requirement, non-destructive, applicable to solutions.[5] | Requires a chromophore near the stereocenter; interpretation can be complex without reference compounds or theoretical calculations.[6] | Highly applicable due to the presence of chromophoric aromatic rings. |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength.[5][7] | Complements CD data, historically significant.[5] | Spectra can be complex and less resolved than CD spectra.[7] | Applicable and often used in conjunction with CD for pterocarpans. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational transitions.[8] | Applicable to molecules without UV-Vis chromophores, provides rich structural information.[9][10] | Lower sensitivity than electronic CD, requires more specialized equipment and theoretical calculations for interpretation.[8] | A powerful alternative, particularly for confirming conformational details. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[11] | Provides an unambiguous determination of the absolute configuration in the solid state.[12][13] | Requires a high-quality single crystal, which can be difficult to obtain; the conformation in the crystal may differ from that in solution.[11][13] | The definitive method if a suitable crystal can be grown. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral derivatizing agents (e.g., Mosher's method) to create diastereomers with distinguishable NMR spectra. | Does not require specialized chiroptical instrumentation. | Requires chemical modification of the sample, which may not always be straightforward. | Applicable, but requires derivatization of the hydroxyl group. |
Experimental Data: Chiroptical Properties of this compound and Related Pterocarpans
| Compound | Optical Rotation ([α]D) | Proposed Absolute Configuration |
| This compound | - | Not explicitly stated, but related compounds with large negative rotations are assigned specific configurations. |
| Pterocarpadiol A | -484.0° | 6aS, 11aR, 11bS |
| Pterocarpadiol B | -397.0° | 6aS, 11aR, 11bS |
| Pterocarpadiol C | -507.0° | 6aS, 11aR, 11bS |
| Pterocarpadiol D | -476.0° | 6aS, 11aR, 11bS |
| (-)-Maackiain | -260° | 6aR, 11aR |
| (+)-Pisatin | - | 6aS, 11aS |
| Variabilin | -304° | 6aS, 11aS |
Note: The data for pterocarpadiols and other pterocarpans are included for comparative purposes, as the sign and magnitude of the optical rotation are indicative of the stereochemistry in this class of compounds.
For pterocarpans, a general pattern has been observed where the sign of the Cotton effects in the CD spectrum correlates with the helicity of the molecule. For instance, a positive-negative-negative sign pattern for the ¹Lb, ¹La, and ¹Bb bands can suggest a specific absolute configuration at the chiral centers.[3]
Experimental Protocol: Circular Dichroism Spectroscopy of Pterocarpans
The following is a generalized protocol for obtaining the CD spectrum of a pterocarpan like this compound.
I. Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from chiral impurities.
-
Solvent Selection: Choose a solvent that is transparent in the desired UV-Vis region and in which the sample is soluble. Methanol or acetonitrile (B52724) are common choices for flavonoids.
-
Concentration: Prepare a stock solution of the sample. The final concentration for analysis will depend on the path length of the cuvette and the molar absorptivity of the compound, but is typically in the range of 0.1 to 1.0 mg/mL. The optimal absorbance should be around 0.8-1.0 at the wavelength of maximum absorption.
II. Instrumentation and Data Acquisition
-
Instrument: Use a calibrated circular dichroism spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 to 1.0 cm is typically used.
-
Parameters:
-
Wavelength Range: Scan from approximately 400 nm down to 200 nm.
-
Scan Speed: A typical scan speed is 50-100 nm/min.
-
Bandwidth: A bandwidth of 1.0 nm is commonly used.
-
Response Time: A response time of 1-2 seconds is generally sufficient.
-
Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) should be averaged.
-
-
Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette under the same conditions.
-
Sample Measurement: Record the spectrum of the sample solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented as molar ellipticity ([θ]) versus wavelength.
Data Interpretation and Visualization
The interpretation of the CD spectrum involves analyzing the sign and magnitude of the Cotton effects. This experimental spectrum is then compared with the spectra of known related compounds or with theoretically calculated spectra using methods like Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the experimental and reference/calculated spectra allows for the confident assignment of the absolute configuration.
Below are diagrams illustrating the logical workflow for determining the absolute configuration using CD spectroscopy and the relationship between different analytical techniques.
Caption: Experimental workflow for determining absolute configuration using CD spectroscopy.
Caption: Relationship between different analytical methods for absolute configuration determination.
References
- 1. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of the application of chiroptical methods to analytical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pg.edu.pl [pg.edu.pl]
- 8. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
- 9. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of the pterocarpan (B192222) isoflavonoid (B1168493), 1,11b-Dihydro-11b-hydroxymaackiain, alongside the well-studied isoflavonoids, daidzein (B1669772) and genistein (B1671435). Due to the limited direct experimental data on this compound, its metabolic profile is inferred from studies on structurally related pterocarpans, primarily astrapterocarpan. This guide aims to provide a comprehensive overview of the expected metabolic pathways, present comparative data in a clear format, detail relevant experimental methodologies, and visualize metabolic processes for enhanced understanding.
Comparative Metabolic Pathways
The metabolism of isoflavonoids is a complex process primarily occurring in the intestine and liver, involving phase I and phase II enzymatic reactions. While daidzein and genistein undergo extensive metabolism by gut microflora followed by hepatic conjugation, pterocarpans like this compound are expected to undergo a different primary set of transformations.
Based on studies of the pterocarpan astrapterocarpan, the metabolic fate of this compound is anticipated to involve several key reactions in the liver. These include hydroxylation, demethylation, dimerization, hydration, and dehydrogenation.[1] In contrast, the metabolism of daidzein and genistein is heavily influenced by gut bacteria, which can lead to metabolites like equol (B1671563) and O-desmethylangolensin from daidzein.[2]
The following diagram illustrates the generalized metabolic pathways for pterocarpans and common isoflavonoids.
Data Presentation: Metabolite Summary
The following tables summarize the known and anticipated metabolites for the respective isoflavonoids.
Table 1: Anticipated Metabolites of this compound (based on Astrapterocarpan Metabolism) [1]
| Metabolic Reaction | Resulting Metabolite Class |
| Hydroxylation | Monohydroxylated derivatives |
| Demethylation | Demethylated derivatives |
| Dimerization | Dimerized derivatives |
| Hydration | Hydrated derivatives |
| Dehydrogenation | Dehydrogenated derivatives |
| Glucosylation | Glucosylated derivatives |
Table 2: Known Major Metabolites of Daidzein and Genistein in Humans [2][3]
| Parent Compound | Metabolic Process | Key Metabolites |
| Daidzein | Gut Microbiota | Dihydrodaidzein, Equol, O-Desmethylangolensin |
| Phase II Conjugation | Daidzein glucuronides, Daidzein sulfates | |
| Genistein | Gut Microbiota | Dihydrogenistein, 6'-Hydroxy-O-desmethylangolensin |
| Phase II Conjugation | Genistein glucuronides, Genistein sulfates |
Experimental Protocols
To elucidate the metabolic fate of this compound and compare it with other isoflavonoids, the following experimental protocols are recommended.
In Vitro Metabolism using Liver S9 Fraction
This protocol is adapted from the study of astrapterocarpan metabolism.[1]
Objective: To identify the phase I and phase II metabolites of this compound in a liver-based in vitro system.
Materials:
-
This compound
-
Rat or human liver S9 fraction
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare an incubation mixture containing the liver S9 fraction, the NADPH-generating system, and this compound in phosphate buffer.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for metabolites using HPLC-DAD-ESI-IT-TOF-MSn.
The following diagram outlines the experimental workflow.
Metabolite Identification using HPLC-MS and NMR
Objective: To separate, detect, and structurally elucidate the metabolites of isoflavonoids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) and Ion Trap (IT) or Time-of-Flight (TOF) analyzer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Inject the sample from the in vitro metabolism study onto a C18 reverse-phase HPLC column.
-
Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent using the DAD for UV-Vis spectra and the MS for mass-to-charge ratios (m/z) of the parent ions and their fragments (MSn).
-
Putative identification of metabolites is based on their retention times, UV spectra, and mass spectral data compared to the parent compound and known isoflavonoid fragmentation patterns.
NMR Procedure for Structural Elucidation: [6][7][8][9]
-
For novel or significant metabolites, scale up the in vitro incubation to produce sufficient quantities for NMR analysis.
-
Purify the metabolite of interest using preparative HPLC.
-
Dissolve the purified metabolite in a suitable deuterated solvent.
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Elucidate the chemical structure by detailed analysis of the NMR data.
The logical relationship for metabolite identification is depicted below.
Conclusion
The metabolic fate of this compound is predicted to differ significantly from that of common isoflavonoids like daidzein and genistein. While the latter are extensively metabolized by gut microflora, pterocarpans are likely to undergo primary metabolism in the liver, leading to a distinct set of metabolites. The experimental protocols outlined in this guide provide a robust framework for investigating the metabolism of this compound and conducting a direct comparative analysis with other isoflavonoids. Such studies are crucial for understanding the bioavailability, bioactivity, and potential therapeutic applications of this and other novel pterocarpan compounds.
References
- 1. Profiling the metabolites of astrapterocarpan in rat hepatic 9000g supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative analysis of genistein and daidzein in affecting lipid metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-mass spectrometry analysis of plant metabolites in brassicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
Safety Operating Guide
Proper Disposal of 1,11b-Dihydro-11b-hydroxymaackiain: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,11b-Dihydro-11b-hydroxymaackiain (CAS No. 210537-05-6), a pterocarpan (B192222) compound used in research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
While specific disposal protocols for this compound are not extensively documented, the following procedures are based on best practices for the disposal of similar isoflavonoid (B1168493) and pterocarpan compounds, as well as general laboratory chemical waste management principles. The primary principle is to treat this compound and its containers as hazardous chemical waste.
Summary of Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The table below summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 210537-05-6 | [1] |
| Molecular Formula | C₁₆H₁₄O₆ | [1] |
| Molecular Weight | 302.28 g/mol | [1] |
| Appearance | Solid, white to off-white | MedChemExpress SDS |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | MedChemExpress SDS |
Experimental Protocols for Waste Generation
The primary waste streams containing this compound in a laboratory setting will include:
-
Unused or Expired Solid Compound: Pure solid material that is no longer needed.
-
Solutions: The compound dissolved in organic solvents, most commonly Dimethyl Sulfoxide (DMSO) for in vitro studies.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, vials, gloves, and bench paper that have come into contact with the solid compound or its solutions.
Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregation of waste streams and disposal through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain.
Unused or Expired Solid this compound
-
Step 1: Container and Labeling. Keep the solid waste in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible container and label it clearly with the chemical name ("this compound"), CAS number (210537-05-6), and the words "Hazardous Waste."
-
Step 2: Segregation. Store the container with other solid organic chemical waste, away from incompatible materials.
-
Step 3: Collection. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Solutions of this compound
Solutions of this compound, particularly in solvents like DMSO, are a common form of waste.
-
Step 1: Waste Container. Use a designated, leak-proof, and chemically resistant container for liquid hazardous waste. The container should be clearly labeled.
-
Step 2: Segregation of Solvents. It is best practice to segregate waste by solvent type. For example, have separate, clearly labeled containers for:
-
Halogenated Organic Solvents (e.g., Chloroform, Dichloromethane)
-
Non-halogenated Flammable Organic Solvents (e.g., Acetone, Ethyl Acetate, DMSO)[2]
-
-
Step 3: Collection. When the container is full (no more than 90% capacity), seal it securely and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. Do not mix different categories of solvent waste.[2]
Contaminated Laboratory Materials
All disposable materials that have come into contact with this compound are considered hazardous waste.
-
Step 1: Collection. Place all contaminated items (e.g., gloves, pipette tips, vials, bench paper) into a designated, clearly labeled hazardous waste bag or container.
-
Step 2: Labeling. The container must be labeled as "Hazardous Waste" and should list the chemical contaminant (this compound).
-
Step 3: Disposal. This solid waste should be collected for incineration by a certified hazardous waste management company.
The following table summarizes the recommended disposal methods for each type of waste.
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Incineration or secure chemical landfill | Must be handled by a licensed hazardous waste contractor. |
| Solutions in Organic Solvents (e.g., DMSO) | Incineration | Segregate based on solvent type (halogenated vs. non-halogenated). Do not dispose of down the sink.[2][3] |
| Contaminated Labware (gloves, tips, etc.) | Incineration | Collect in a designated, labeled hazardous waste container. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Institutional Compliance
It is imperative to consult your institution's specific waste disposal guidelines and your local Environmental Health and Safety (EHS) office. Regulations for hazardous waste disposal can vary by location. Always follow the most stringent guidelines applicable to your facility.
References
Comprehensive Safety and Handling Guide for 1,11b-Dihydro-11b-hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 1,11b-Dihydro-11b-hydroxymaackiain (CAS No. 210537-05-6). Given that this compound is a biologically active pterocarpan (B192222) intended for research use, and in the absence of complete toxicological data, it should be handled with care, treating it as a potentially hazardous substance. The following procedures are based on standard laboratory safety protocols for handling research-grade chemicals of unknown toxicity.
Hazard Identification and Risk Assessment
This compound is a pterocarpan extracted from Erycibe expansa and is noted for its hepatoprotective effects.[1] As a member of the isoflavonoid (B1168493) class, it possesses biological activity.[1][2] The full toxicological properties of this compound have not been extensively studied. Therefore, a conservative approach to handling is warranted to minimize potential exposure.
Assumed Risks:
-
Dermal, Ocular, and Respiratory Irritation: Assumed to be a potential irritant upon contact.
-
Unknown Systemic Effects: Due to its biological activity, absorption may lead to unforeseen physiological effects.
-
Sensitization: Repeated exposure could potentially lead to allergic reactions in susceptible individuals.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure. Adherence to the following PPE requirements is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended when handling concentrates) | ASTM D6319 | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 | Protects eyes from dust particles and splashes. |
| Body Protection | Fully buttoned laboratory coat | --- | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a ventilated enclosure. Use a NIOSH-approved N95 respirator if weighing outside of a ventilated enclosure. | --- | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Step 1: Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, handle within a chemical fume hood and wear appropriate PPE.
-
Step 2: Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and hazard warning ("Caution: Biologically Active Compound of Unknown Toxicity").
-
Step 3: Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the storage conditions specified by the supplier.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Additional Requirements |
| Solid (as received) | -20°C | Protect from light. |
| In Solvent | -80°C (up to 6 months) or -20°C (up to 1 month) | Protect from light. |
3.2. Weighing and Solution Preparation
-
Step 1: Designated Area: All weighing and solution preparation must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Step 2: PPE: Don the required PPE as outlined in Table 1. Double-gloving is recommended.
-
Step 3: Weighing: Use a tared weigh boat or paper. Handle the solid compound with a dedicated spatula. Avoid creating dust.
-
Step 4: Dissolving: Add the solvent to the weighed compound slowly to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
-
Step 5: Labeling Solutions: Immediately label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Step 6: Decontamination: After handling, decontaminate the spatula, work surface, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as solid chemical waste.
-
Step 7: Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container (solid) | Includes contaminated gloves, weigh paper, paper towels, and any unused solid compound. |
| Liquid Waste | Labeled hazardous waste container (liquid, halogenated or non-halogenated as appropriate) | Includes unused solutions and rinsates from cleaning glassware. Do not pour down the drain. |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and syringes used for transferring solutions. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Mandatory Visualizations
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
